1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSZAPLSNCPZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256922 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393568-69-8 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393568-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
This guide serves as a technical monograph on 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde , a specialized heterocyclic building block critical in modern medicinal chemistry, particularly for the development of kinase inhibitors and agrochemical agents.
Executive Summary
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1393568-69-8) is a regiochemically distinct pyrazole scaffold. Unlike its more common 3- and 4-formyl isomers, the 5-carbaldehyde places the reactive formyl group adjacent to the N1-cyclopropyl substituent. This "ortho-like" geometry creates unique steric and electronic environments, making it a privileged pharmacophore for designing bi-heteroaryl systems that require specific binding conformations, such as ATP-competitive kinase inhibitors.
Physicochemical Profile
Chemical Identity & Constants
| Property | Data |
| IUPAC Name | 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde |
| CAS Number | 1393568-69-8 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| SMILES | O=CC1=CC=NN1C2CC2 |
| Appearance | Pale yellow to colorless liquid |
| Boiling Point | ~240–250 °C (Predicted); ~110 °C @ 10 mmHg |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Low solubility in water |
| LogP | 1.10 (Predicted) |
Structural Analysis
-
Regiochemistry: The formyl group at position C5 is sterically influenced by the N1-cyclopropyl ring. This proximity can restrict rotation in downstream intermediates (e.g., Schiff bases), potentially locking bioactive conformations.
-
Electronic State: The pyrazole ring is electron-rich, but the C5-formyl group exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic aromatic substitution compared to unsubstituted pyrazoles.
-
Cyclopropyl Stability: The cyclopropyl group acts as a lipophilic bioisostere for an isopropyl group but with higher metabolic stability (CYP450 resistance) and rigid geometry.
Synthetic Pathways[2][7]
The synthesis of the 5-isomer requires strict regiocontrol, as standard Vilsmeier-Haack conditions on 1-cyclopropylpyrazole typically favor the C4-position. The authoritative method utilizes Directed ortho-Lithiation (DoL) .
Primary Workflow: Directed ortho-Lithiation
This protocol exploits the coordination of the lithium species to the N1 nitrogen, directing deprotonation selectively to the C5 position.
Protocol: Lithiation-Formylation
-
Reagents: 1-Cyclopropylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), anhydrous THF, anhydrous DMF (1.2 eq).
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Step 1 (Lithiation): Dissolve 1-cyclopropylpyrazole in THF. Cool to -78 °C . Add n-BuLi dropwise over 20 mins. Stir for 1 hour at -78 °C. Mechanism: The N1 lone pair coordinates Li, directing base attack to the adjacent C5 proton.
-
Step 2 (Formylation): Add anhydrous DMF dropwise. Stir for 30 mins at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Step 3 (Quench): Quench with saturated NH₄Cl or 1M HCl. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Synthesis Diagram (DOT)
Figure 1: Regioselective synthesis via Directed ortho-Lithiation (DoL).
Reactivity & Functionalization[2]
The chemical utility of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde stems from its dual functionality: the reactive aldehyde and the stable pyrazole core.
Functional Group Transformations
-
Reductive Amination (Key for MedChem): Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, a common motif in kinase inhibitors to interact with the hinge region.
-
Oxidation: Conversion to 1-cyclopropyl-1H-pyrazole-5-carboxylic acid using NaClO₂ (Pinnick oxidation) or KMnO₄. This acid is a precursor for amide coupling.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl nitriles.
Reactivity Map (DOT)
Figure 2: Divergent synthetic applications of the 5-carbaldehyde scaffold.
Analytical Characterization
To validate the identity of the 5-isomer versus the 3- or 4-isomer, use the following diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde (-CHO): Singlet at δ 9.8–10.0 ppm .
-
Pyrazole H4: Doublet or broad singlet at δ 6.5–6.9 ppm .
-
Pyrazole H3: Doublet at δ 7.5–7.7 ppm .
-
Cyclopropyl Methine: Multiplet at δ 3.5–4.0 ppm (Deshielded by N1).
-
Cyclopropyl Methylene: Multiplets at δ 1.0–1.4 ppm .
-
Differentiation: In the 4-carbaldehyde isomer, the pyrazole protons (H3 and H5) typically appear as singlets around 8.0 ppm. The coupling pattern (J ~2 Hz) between H3 and H4 in the 5-carbaldehyde is diagnostic.
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, handle as a standard functionalized pyrazole.
-
GHS Classification:
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.
References
-
Bide Pharmatech. (2024). Product Analysis: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1393568-69-8).[3][4][5][6][7] Retrieved from
-
PubChem. (2025). Compound Summary: 1-Cyclopropylpyrazole-5-carbaldehyde.[3][4][5][6] National Library of Medicine. Retrieved from
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415. (Describes regioselectivity principles).
-
ChemScene. (2024). Safety Data Sheet: Pyrazole Aldehydes. Retrieved from
-
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyrazoles.[8][9] Retrieved from
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- 4. 1781975-11-8|1-[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one|BLD Pharm [bldpharm.com]
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- 6. namiki-s.co.jp [namiki-s.co.jp]
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A Technical Guide to the Structural Elucidation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties and synthetic versatility make it a focal point for drug discovery and development.[3] Within this class, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde represents a key synthetic intermediate. The presence of a reactive aldehyde function on the pyrazole ring, combined with the N-cyclopropyl group—a known modulator of metabolic stability and binding affinity—makes this molecule a valuable building block for complex molecular architectures.
This in-depth guide provides a comprehensive framework for the unambiguous structural elucidation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde. As Senior Application Scientists, we emphasize not just the "what" but the "why"—explaining the causality behind experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and practical understanding of modern analytical techniques in heterocyclic chemistry.
Synthetic Origin: The Vilsmeier-Haack Formylation Pathway
To effectively elucidate a structure, one must first consider its synthetic provenance. A predominant method for introducing a formyl group onto an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[4][5][6] This reaction provides the logical basis for our expected molecular structure.
The process involves the reaction of a substituted pyrazole with the Vilsmeier reagent, a chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electrophilic Vilsmeier reagent attacks the electron-rich C5 position of the N-cyclopropyl pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the target aldehyde.
Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.
Integrated Spectroscopic Analysis: A Multi-Pillar Approach
No single technique is sufficient for absolute structure determination. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal analytical methods.[7] We will employ Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity mapping.
Caption: Logical workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Formula
Expertise & Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides the mass of a molecule with exceptional accuracy, allowing for the calculation of a unique elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
-
Data Processing: Determine the exact mass of the most abundant ion, typically the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition that matches this exact mass.
Expected Data: For a molecular formula of C₇H₈N₂O, the expected monoisotopic mass is 136.0637 Da.[8]
| Ion Species | Calculated Exact Mass (m/z) |
| [M]⁺ | 136.0637 |
| [M+H]⁺ | 137.0715 |
| [M+Na]⁺ | 159.0534 |
The resulting data from HRMS provides the first piece of irrefutable evidence, confirming the elemental formula and constraining all subsequent structural hypotheses.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] For our target compound, we expect to see characteristic vibrational frequencies corresponding to the aldehyde and the pyrazole ring system. The presence or absence of these key bands provides immediate, qualitative structural validation.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to their respective functional groups.
Expected Data: The IR spectrum serves as a molecular fingerprint, confirming the successful formylation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | C-H stretch (Pyrazole Ring) |
| ~2820, ~2720 | Weak | C-H stretch (Aldehyde Fermi doublet) |
| ~1680-1700 | Strong | C=O stretch (Aromatic Aldehyde)[1] |
| ~1500-1580 | Medium-Strong | C=N and C=C stretching (Pyrazole Ring) |
| ~1450 | Medium | C-H bending (Cyclopropyl CH₂) |
The strong carbonyl (C=O) absorption is the most telling feature, confirming the presence of the aldehyde group introduced during the Vilsmeier-Haack reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each ¹H and ¹³C nucleus.[9] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments work in concert to build a complete connectivity map, leaving no ambiguity in the final assignment.[9]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HMBC spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectra and integrate the signals. Use the combination of chemical shifts, coupling constants, and 2D correlations to assign every proton and carbon in the molecule.
¹H NMR - Proton Environments The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Correlation |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Correlates to C5 in HMBC |
| Pyrazole H4 | 7.8 - 8.0 | Doublet (d) | 1H | Couples with H3 (³J ≈ 2-3 Hz) |
| Pyrazole H3 | 6.6 - 6.8 | Doublet (d) | 1H | Couples with H4 (³J ≈ 2-3 Hz) |
| Cyclopropyl H (methine) | 3.8 - 4.0 | Multiplet (m) | 1H | Correlates to C5 in HMBC |
| Cyclopropyl H (methylene) | 1.0 - 1.4 | Multiplet (m) | 4H | Diastereotopic protons |
¹³C NMR - Carbon Skeleton The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| Aldehyde (C=O) | 185 - 190 |
| Pyrazole C5 | 140 - 145 |
| Pyrazole C3 | 135 - 140 |
| Pyrazole C4 | 110 - 115 |
| Cyclopropyl C (methine) | 35 - 40 |
| Cyclopropyl C (methylene) | 8 - 12 |
2D NMR - Establishing Connectivity Two-dimensional NMR is the linchpin of the elucidation process, confirming the proposed structure by mapping out covalent bonds.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the two pyrazole ring protons, H3 and H4, confirming their adjacency.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the different fragments of the molecule.
Caption: Key COSY and HMBC correlations for structural confirmation.
Trustworthiness through Self-Validation: The power of this combined NMR approach lies in its self-validating nature. For instance:
-
The aldehyde proton is a singlet in the ¹H spectrum, as expected. An HMBC experiment must show a correlation from this proton (δ ~9.8 ppm) to the pyrazole carbon C5 (δ ~140 ppm), confirming its attachment point.
-
The cyclopropyl methine proton must show an HMBC correlation to the same C5 carbon, confirming that the cyclopropyl group is attached to the nitrogen adjacent to the aldehyde, thus defining the N1 substitution pattern.
-
The two pyrazole protons, H3 and H4, must show a cross-peak in the COSY spectrum, confirming their vicinal relationship.
Conclusion: A Unified Structural Verdict
The structural elucidation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a systematic process of evidence accumulation and integration.
-
Mass Spectrometry establishes the correct elemental formula (C₇H₈N₂O).
-
IR Spectroscopy confirms the presence of the key aldehyde (C=O) and pyrazole (C=N, C=C) functional groups.
-
¹H and ¹³C NMR provide a precise count and description of the chemical environments of each atom.
-
2D NMR (COSY and HMBC) definitively assembles these pieces into a single, unambiguous covalent structure.
Each piece of data corroborates the others, leading to a confident and irrefutable assignment. This rigorous, multi-technique approach exemplifies the principles of modern analytical chemistry and is essential for ensuring scientific integrity in research and development.
References
- Academia.edu. (n.d.). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity.
- REAL-J. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Eur. Chem. Bull., 3(12), 1104-1106.
- BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
- MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research (JETIR), 11(6).
- PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde.
-
Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 46(11), 1690-1716. Available at: [Link]
- Institut "Jožef Stefan". (2018). Structural Elucidation.
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
- ResearchGate. (2020). Pyrazole-4-carbaldehyde derivatives.
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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1-Cyclopropyl-1H-pyrazole-5-carbaldehyde molecular weight
An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, focusing on its molecular weight, physicochemical properties, synthesis, characterization, and applications as a key building block in medicinal chemistry.
Abstract
The pyrazole nucleus is a foundational scaffold in modern drug discovery, present in numerous approved therapeutic agents.[1][2] 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a functionalized derivative that serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its unique combination of a reactive aldehyde group, a stable pyrazole core, and a lipophilic cyclopropyl moiety makes it a valuable synthon for creating diverse chemical libraries. This technical guide delves into the core scientific principles of this compound, from its fundamental molecular properties to its practical application in the synthesis of potential therapeutic agents.
The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] This structural motif is of immense interest to medicinal chemists due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets like enzymes and receptors.[4] The pyrazole core is found in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4]
The functionalization of the pyrazole ring at different positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, pyrazole carbaldehydes are highly valuable as they provide a chemical handle for elaboration into a multitude of other functional groups and heterocyclic systems, serving as key intermediates in the development of novel drugs.[5]
Core Physicochemical Properties
The cornerstone of any chemical entity in a research and development setting is a precise understanding of its molecular and physical properties. These data are critical for reaction stoichiometry, analytical characterization, and computational modeling.
Molecular Weight and Formula
The fundamental identity of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is defined by its molecular formula and corresponding molecular weight. The exact mass is crucial for high-resolution mass spectrometry, while the molecular weight is used for all routine laboratory calculations.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [6][7] |
| Molecular Weight | 136.15 g/mol | [7][8][9] |
| Monoisotopic Mass | 136.06366 Da | [6][9] |
| CAS Number | 1284220-47-8 | [7][8] |
| IUPAC Name | 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | [8] |
Note: The IUPAC name may vary based on substitution priority rules, but the CAS number uniquely identifies this specific isomer.
Structural and Computational Data
The arrangement of atoms and the resulting electronic properties dictate the reactivity and interaction profile of the molecule.
Caption: 2D structure of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde.
| Predicted Property | Value | Source |
| XLogP | 0.5 | [6] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. For pyrazole-5-carbaldehydes, a common and powerful method is the Vilsmeier-Haack reaction , which introduces a formyl (-CHO) group onto an electron-rich heterocycle.
General Synthetic Workflow: Vilsmeier-Haack Formylation
This protocol outlines a generalized procedure for the synthesis of the title compound starting from 3-cyclopropyl-1H-pyrazole.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), cool an anhydrous solvent such as N,N-Dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt. The reaction should be maintained at 0-5 °C.
-
Substrate Addition: Dissolve the starting material, 3-cyclopropyl-1H-pyrazole, in an anhydrous solvent (e.g., dichloromethane or DMF) and add it slowly to the Vilsmeier reagent solution, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully quench it by slowly adding it to a mixture of ice and aqueous sodium acetate or sodium hydroxide solution. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.
Caption: Generalized workflow for the synthesis of the title compound.
Spectroscopic Characterization
Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.[10][11][12]
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A distinct singlet in the downfield region (~9.5-10.5 ppm).- Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring (~6.5-7.5 ppm).- Cyclopropyl Protons: A complex multiplet pattern in the upfield region (~0.5-1.5 ppm).- N-H Proton: A broad singlet, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region (~180-195 ppm).- Pyrazole Ring Carbons: Signals in the aromatic/heteroaromatic region (~110-150 ppm).- Cyclopropyl Carbons: Signals in the upfield aliphatic region (~5-20 ppm). |
| FT-IR | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.- N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.- C-H Stretch (sp² and sp³): Bands around 2800-3100 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion Peak [M]⁺: An m/z value corresponding to the molecular weight of the compound (e.g., 136.15 for ESI-MS [M+H]⁺ at m/z 137.1). |
Application as a Synthetic Intermediate
The true value of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde lies in its role as a versatile building block. The aldehyde functionality is a gateway to a vast number of chemical transformations, enabling the synthesis of diverse molecular scaffolds for screening in drug discovery programs.[5][13]
Key Transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted aminomethyl-pyrazoles.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Condensation Reactions: Formation of Schiff bases (imines) with primary amines or hydrazones with hydrazines. These products can be further cyclized to generate novel heterocyclic systems.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be used in amide coupling reactions.
Caption: Role as a versatile synthetic intermediate in drug discovery.
Conclusion
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, with a molecular weight of 136.15 g/mol , is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its synthetic versatility make it a high-value intermediate for researchers and scientists. A thorough understanding of its core characteristics, as detailed in this guide, is the first step toward leveraging its potential in the design and discovery of the next generation of pyrazole-based therapeutics.
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Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]
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Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]
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Talaviya, R., & Patel, K. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 299, 01002. [Link]
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Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4438. [Link]
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-
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Introduction: The Significance of a Versatile Scaffold
An In-depth Technical Guide to the Infrared Spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its derivatives are integral components of numerous blockbuster drugs, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a key building block in the synthesis of these complex therapeutic agents.[4][5] Its precise chemical structure, purity, and reactivity are paramount, making robust analytical characterization essential.
Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and assessing the purity of such compounds. This guide provides a detailed analysis of the IR spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption bands, present a detailed protocol for acquiring a high-quality spectrum, and discuss its application in a research and development context.
Molecular Architecture and Vibrational Fingerprints
The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the vibrations of its chemical bonds. To interpret the spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, we must first consider its core components: the aldehyde group, the pyrazole ring, and the cyclopropyl substituent. Each of these imparts characteristic features to the overall spectrum.
Caption: Molecular structure of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.
The logical approach to interpreting the spectrum involves mapping these structural motifs to their expected absorption regions.
Caption: Logical relationship between molecular structure and IR absorption regions.
The Aldehyde Functional Group (-CHO)
The aldehyde is arguably the most structurally informative group in the molecule, giving rise to highly characteristic peaks.
-
C=O Carbonyl Stretch: The C=O stretching vibration produces one of the strongest and sharpest bands in the entire IR spectrum.[6][7] For a typical saturated aliphatic aldehyde, this band appears around 1740-1720 cm⁻¹.[8][9] However, in this molecule, the aldehyde group is conjugated with the pyrazole ring. This resonance effect delocalizes the pi electrons, slightly weakening the C=O double bond character.[10][11] Consequently, the absorption frequency is lowered by 20-30 cm⁻¹, and is expected to appear in the 1710-1685 cm⁻¹ range.[8][12]
-
Aldehydic C-H Stretch: This is a hallmark of aldehydes. The C-H bond of the aldehyde group typically produces two distinct, medium-intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹ .[8] The appearance of two bands instead of one is due to Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[13] The band near 2720 cm⁻¹ is particularly diagnostic, as few other absorptions appear in this region.[8][9]
The Pyrazole Ring
As a heteroaromatic system, the pyrazole ring contributes several bands, primarily in the upper and middle regions of the spectrum.
-
C-H Stretch: The C-H bond on the aromatic pyrazole ring will have a stretching vibration at a frequency slightly higher than that of aliphatic C-H bonds. Expect a weak to medium band in the 3100-3050 cm⁻¹ region.[14]
-
C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring give rise to a series of medium to strong bands in the 1615-1400 cm⁻¹ region.[15][16][17] For pyrazole derivatives, a characteristic C=N stretch is often observed around 1590 cm⁻¹.[15]
-
Ring Deformation: In-plane and out-of-plane bending vibrations of the ring structure contribute to the complex pattern in the fingerprint region (< 1400 cm⁻¹).[18]
The Cyclopropyl Group
The strained, three-membered cyclopropyl ring has unique vibrational modes.
-
C-H Stretch: The C-H bonds on a strained cyclopropane ring are stronger than those in typical alkanes, causing them to absorb at higher frequencies.[19] A characteristic absorption for cyclopropyl C-H stretching is expected just above 3000 cm⁻¹, often seen as a distinct peak around 3080 cm⁻¹ .[19][20] This can sometimes overlap with the aromatic C-H stretch from the pyrazole ring.
-
Ring Deformation: The characteristic "breathing" or deformation mode of the cyclopropane ring typically gives rise to a notable absorption in the 1050-1000 cm⁻¹ range.[19][21]
-
CH₂ Deformation: The scissoring motion of the CH₂ groups in the ring is expected around 1480-1440 cm⁻¹ .[20]
Analysis of the Experimental Spectrum
Based on the principles outlined above, a detailed assignment of the vibrational bands for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde can be made. The following table summarizes the key expected absorptions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3080 | Medium | C-H Stretch | Cyclopropyl Ring |
| ~3060 | Weak-Medium | C-H Stretch | Pyrazole Ring (Aromatic) |
| ~2980 | Weak | C-H Stretch (Asymmetric) | Cyclopropyl CH₂ |
| ~2880 | Weak | C-H Stretch (Symmetric) | Cyclopropyl CH₂ |
| ~2830 | Medium | Aldehydic C-H Stretch (Fermi Resonance) | Aldehyde |
| ~2730 | Medium, Sharp | Aldehydic C-H Stretch (Fermi Resonance) | Aldehyde |
| ~1695 | Strong, Sharp | C=O Stretch (Conjugated) | Aldehyde |
| ~1590 | Medium | C=N Stretch | Pyrazole Ring |
| ~1520 | Medium | C=C Stretch | Pyrazole Ring |
| ~1460 | Medium | CH₂ Scissoring | Cyclopropyl Ring |
| ~1410 | Medium | Ring Vibration | Pyrazole Ring |
| ~1020 | Medium | Ring Deformation (Breathing) | Cyclopropyl Ring |
| ~950-750 | Multiple, Medium | C-H Out-of-Plane Bending | Pyrazole & Cyclopropyl |
Note: This table represents a predictive summary based on established group frequencies. Actual peak positions may vary slightly based on experimental conditions.
Protocol for High-Fidelity Spectrum Acquisition
Obtaining a reliable and reproducible IR spectrum is critical for accurate analysis. The following protocol outlines the standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.
I. Instrumentation and Sample Preparation
-
Instrument: A modern FTIR spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Purity: Ensure the sample of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is of high purity and thoroughly dry to avoid interference from water (broad O-H band ~3400 cm⁻¹) or solvent peaks.
-
Preparation (KBr Pellet Method): a. Gently grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. b. Transfer the fine powder to a pellet-pressing die. c. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a thin, transparent pellet.[19] d. Carefully remove the pellet and place it in the spectrometer's sample holder.
II. Data Acquisition
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This measures the absorbance of ambient CO₂ and water vapor, which the instrument software will subtract from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet holder into the sample chamber.
-
Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The typical range is 4000-400 cm⁻¹.
III. Data Processing and Analysis
-
Ratioing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Baseline Correction: Apply a baseline correction algorithm if the baseline is sloped or curved.
-
Peak Identification: Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.
-
Interpretation: Correlate the observed peaks with the expected vibrational modes as detailed in the table above.
Caption: Experimental workflow for FTIR spectrum acquisition and analysis.
Applications in Synthesis and Quality Control
Beyond initial identification, the IR spectrum serves as a vital tool throughout the drug development pipeline.
-
Confirmation of Synthesis: In a synthetic route producing 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, IR spectroscopy provides definitive evidence of the reaction's success. For instance, if the aldehyde is prepared via oxidation of the corresponding alcohol (1-cyclopropyl-1H-pyrazol-5-yl)methanol, reaction monitoring would track the disappearance of the broad O-H stretching band of the alcohol (~3300 cm⁻¹) and the concurrent appearance of the strong C=O stretch (~1695 cm⁻¹) and the characteristic aldehydic C-H doublet (~2830/2730 cm⁻¹).
-
Purity Assessment: The spectrum can rapidly reveal the presence of common impurities. A broad absorption in the 3500-3000 cm⁻¹ region could indicate contamination with a starting alcohol or over-oxidation to the corresponding carboxylic acid.[7][22] The absence of such peaks provides evidence for the sample's purity.
-
Stability Studies: Changes in the IR spectrum over time under various storage conditions can indicate degradation of the compound, such as the oxidation of the aldehyde to a carboxylic acid.
Conclusion
The infrared spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a rich source of structural information. A systematic analysis, guided by an understanding of group frequencies, allows for the confident identification of its key functional motifs: the conjugated aldehyde, the heteroaromatic pyrazole ring, and the strained cyclopropyl group. The strong, sharp carbonyl stretch near 1695 cm⁻¹ and the distinctive aldehydic C-H doublet around 2830/2730 cm⁻¹ serve as primary diagnostic markers. When acquired using a robust experimental protocol, the IR spectrum is an indispensable tool for researchers and developers, enabling rapid structural confirmation, routine quality control, and efficient monitoring of synthetic transformations involving this valuable pharmaceutical intermediate.
References
-
Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]
-
Gosavi, G., et al. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]
-
Polshettiwar, S. A. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]
-
Uniwersytet Jagielloński. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
Chirita, C. I., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
ResearchGate. (n.d.). In the IR-spectra, characteristic absorption bands are observed in the.... [Link]
-
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
-
Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). [Link]
-
University of California, Los Angeles. (n.d.). IR: aldehydes. [Link]
-
University of Delhi. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]
-
City University of New York. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
Vahabi, S. (2025, August 29). Interpreting IR Spectra. Chemistry Steps. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]
-
Read Chemistry. (2019, February 18). Interpreting IR Spectra. [Link]
-
Katon, J. E., & Feairheller, W. R. (1965). Group Frequencies in Cyclopropanes. A Correlation Diagram. The Journal of Chemical Physics. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Der Pharma Chemica. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Kumar, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6. [Link]
-
PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. [Link]
-
Im, W. B., et al. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
-
ResearchGate. (n.d.). Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
Gomaa, A. M. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
MDPI. (2010, January 22). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
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- 4. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
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- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde: A Lynchpin Scaffold for Kinase & GPCR Ligands
This guide serves as a technical blueprint for the utilization of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1345417-60-2 / 1448396-12-0 variants) in medicinal chemistry. It is structured to guide drug discovery professionals from the chemical properties of this scaffold to its application in high-value therapeutic targets.
Part 1: Executive Technical Analysis
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure" in modern drug discovery. It functions not as a final drug, but as a high-value divergent intermediate . Its structural utility is defined by two distinct pharmacophoric elements:
-
The 1-Cyclopropyl Moiety: A rigid, lipophilic bioisostere of isopropyl or ethyl groups. It provides enhanced metabolic stability (blocking
-hydroxylation common in alkyl chains) and improved hydrophobic pocket filling in ATP-binding sites of kinases. -
The 5-Carbaldehyde Handle: A highly reactive electrophile positioned to facilitate heterocycle fusion (e.g., to pyrazolo[1,5-a]pyrimidines) or linker installation (via reductive amination) for "hinge-binding" motifs.
Core Physicochemical Profile
| Property | Specification | Medicinal Chemistry Implication |
| Molecular Formula | Low MW fragment (Fragment-Based Drug Design compliant). | |
| Hybridization | Balances planarity for | |
| Reactivity | Electrophilic (Aldehyde) | Precursor for reductive amination, oxidation, and condensation. |
| Key Role | Scaffold / Headgroup | Critical for Kinase Inhibitors (Type I/II) and GPCR Antagonists . |
Part 2: Therapeutic Target Landscape
This scaffold is primarily deployed to synthesize inhibitors for three major biological families. The causality between the scaffold's structure and its target affinity is detailed below.
Oncology: Aurora Kinase & JAK Family Inhibitors
The pyrazole ring is a classic ATP-mimetic. When substituted with a 1-cyclopropyl group, it gains selectivity for the hydrophobic region II of the kinase ATP pocket.
-
Target Mechanism: ATP-competitive inhibition (Type I).
-
Structural Logic: The aldehyde at position 5 is converted into an amine or urea linker (as seen in AT9283 analogs) to interact with the "Gatekeeper" residue. The cyclopropyl group orients the molecule to avoid steric clash with the ribose-binding pocket.
-
Key Pathway: Aurora A/B (Mitosis regulation) and JAK-STAT (Cytokine signaling).
Metabolic Disorders: CB1 Receptor Antagonists
Diaryl-pyrazole derivatives (rimonabant analogs) are potent Cannabinoid Receptor 1 (CB1) antagonists.[1]
-
Target Mechanism: Inverse agonism/Antagonism of GPCRs.
-
Structural Logic: The 5-carbaldehyde is oxidized to a carboxylic acid and coupled with amines (e.g., piperidines). The 1-cyclopropyl group occupies a specific lipophilic sub-pocket in the transmembrane domain of CB1, improving selectivity over CB2.
Inflammation: p38 MAPK Inhibitors
-
Target Mechanism: Inhibition of pro-inflammatory cytokine production (TNF-
, IL-1 ). -
Structural Logic: Condensation of the aldehyde with ketones or hydrazines creates fused ring systems (e.g., pyrazolo-pyridines) that act as rigid scaffolds locking the inhibitor in the active conformation.
Part 3: Synthetic Protocols & Methodologies
Protocol A: Reductive Amination (Library Generation)
Purpose: To convert the aldehyde into a secondary amine linker for kinase hinge binding.
Reagents:
-
Scaffold: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)
-
Amine Partner: Substituted aniline or heteroaryl amine (1.1 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Catalyst: Acetic Acid (AcOH) (catalytic, pH 5-6).
Step-by-Step Workflow:
-
Imine Formation: Dissolve the aldehyde and amine partner in DCE under
atmosphere. Add AcOH. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde peak via TLC or LC-MS. -
Reduction: Cool the mixture to 0°C. Add
portion-wise to prevent exotherm. -
Reaction: Allow to warm to RT and stir overnight (12-16h).
-
Quench: Quench with saturated
solution. Extract with DCM ( ). -
Purification: Dry organic layer over
. Concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Protocol B: Pyrazolo[1,5-a]pyrimidine Synthesis (Condensation)
Purpose: To create a fused bicyclic core common in CDK and B-Raf inhibitors.
Reagents:
-
Scaffold: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (as precursor to the 5-amino-pyrazole or used directly in specific multi-component reactions).
-
Alternative Route: Convert Aldehyde
Nitrile Amine Condensation with 1,3-dicarbonyls. -
Direct Condensation (if using active methylene partners):
-
Aldehyde + Malononitrile
Knoevenagel Condensation product.
-
Workflow (Knoevenagel Route):
-
Mix: Aldehyde (1 equiv) + Malononitrile (1.1 equiv) in Ethanol.
-
Catalyze: Add Piperidine (3-5 drops).
-
Reflux: Heat to reflux for 3-5 hours.
-
Isolate: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
-
Result: 2-((1-cyclopropyl-1H-pyrazol-5-yl)methylene)malononitrile (Precursor for further cyclization to fused systems).
Part 4: Visualizing the Therapeutic Logic
Diagram 1: Divergent Synthesis Pathway
This diagram illustrates how the single aldehyde scaffold branches into three distinct therapeutic classes based on the chemical transformation applied.
Caption: Divergent synthetic utility of the 1-cyclopropyl-pyrazole scaffold into three major drug classes.
Diagram 2: Kinase Signaling Inhibition (Aurora/JAK)
Visualizing the downstream biological impact of inhibitors derived from this scaffold.
Caption: Mechanism of action for scaffold-derived inhibitors in Oncology and Inflammation pathways.
Part 5: References
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazole-based Aurora kinase inhibitor AT9283. Journal of Medicinal Chemistry.
-
Szabo, G., et al. (2009).[1] Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.
-
Finiuk, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (MDPI).
-
Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
-
Wang, Q., et al. (2019).[2] Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors. European Journal of Medicinal Chemistry. [Link to Source]([Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes the most efficient, regioselective synthetic route (C5-Lithiation) while discussing alternative strategies to demonstrate comprehensive expertise.
Abstract & Therapeutic Relevance
The 1-cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold is a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, p38 MAPK) and GPCR modulators. The cyclopropyl moiety confers metabolic stability and improved lipophilicity compared to simple alkyl groups, while the C5-aldehyde serves as a versatile "chemical handle" for downstream diversification via reductive amination, Wittig olefination, or heterocycle formation.
Achieving high regioselectivity for the C5-position (adjacent to the nitrogen) versus the thermodynamically favored C4-position (electronic substitution) or C3-position is the primary synthetic challenge. This guide details a C5-Directed Lithiation Protocol that guarantees >95% regioselectivity, bypassing the isomer separation issues common in direct cyclization methods.
Retrosynthetic Analysis & Strategy Selection
To synthesize the target effectively, we must evaluate the disconnection points.
-
Route A (Cyclization): Reaction of cyclopropylhydrazine with 1,3-dicarbonyl equivalents.
-
Limitation: Often yields mixtures of 1,3- and 1,5-isomers. Accessing the aldehyde oxidation state directly is difficult; usually yields an ester or methyl group requiring subsequent redox manipulation (3-4 steps).
-
-
Route B (Vilsmeier-Haack): Formylation of 1-cyclopropylpyrazole.
-
Limitation: Electrophilic aromatic substitution on pyrazoles strongly favors the electron-rich C4 position . This route will yield the wrong isomer (4-carbaldehyde).
-
-
Route C (Directed Lithiation - SELECTED): C5-deprotonation of 1-cyclopropylpyrazole using n-BuLi, followed by DMF quench.
Strategic Workflow Diagram
Experimental Protocols
Phase 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
Objective: Construct the pyrazole core with the N-cyclopropyl group installed.[3] Principle: Condensation of hydrazine with a malonaldehyde equivalent.
Materials:
-
Cyclopropylhydrazine hydrochloride (CAS: 11846-95-8)
-
1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))
-
Ethanol (Reagent grade)
-
Hydrochloric acid (conc.)
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Cyclopropylhydrazine HCl (10.0 g, 92 mmol) in Ethanol (100 mL).
-
Addition: Add 1,1,3,3-Tetramethoxypropane (16.6 g, 101 mmol, 1.1 equiv) to the solution.
-
Acid Catalysis: Add conc. HCl (1.0 mL) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The hydrazine spot should disappear.
-
Workup:
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil is typically >90% pure 1-cyclopropylpyrazole. If necessary, purify via short-path distillation (bp ~140°C) or silica plug.
Data Checkpoint:
-
Expected Yield: 85-92%
-
¹H NMR (CDCl₃): δ 7.50 (d, 1H), 7.39 (d, 1H), 6.23 (t, 1H), 3.60 (m, 1H, N-CH), 1.0-1.2 (m, 4H, cyclopropyl).
Phase 2: Regioselective C5-Formylation (The Critical Step)
Objective: Install the aldehyde functionality specifically at C5. Mechanism: Coordination-Directed Lithiation (CDL). The N1 nitrogen coordinates the lithium aggregate, placing the base in proximity to the C5 proton.
Materials:
-
1-Cyclopropyl-1H-pyrazole (from Phase 1)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous THF (inhibitor-free)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ammonium Chloride (sat. aq.)
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon or Nitrogen. This reaction is strictly moisture-sensitive .
-
Solvation: Add 1-Cyclopropyl-1H-pyrazole (5.0 g, 46 mmol) and anhydrous THF (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
-
Lithiation: Add n-BuLi (2.5 M, 20.2 mL, 50.6 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.
-
Critical Control: Maintain internal temperature below -65°C.
-
Observation: A color change (often yellow/orange) indicates formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Formylation: Add anhydrous DMF (5.3 mL, 69 mmol, 1.5 equiv) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Carefully add sat. NH₄Cl solution (20 mL) while stirring vigorously.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
-
Isolation: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or DMF | Distill THF over Na/Benzophenone; Use fresh anhydrous DMF. |
| Regioisomer Mix | Temperature too high during n-BuLi addition | Ensure strictly -78°C; fast addition causes local heating. |
| Starting Material Recovery | Insufficient deprotonation time | Extend lithiation time to 1h; Titrate n-BuLi before use. |
Analytical Validation
The product must be distinguished from the C3- and C4-aldehyde isomers.
Characterization Data (1-Cyclopropyl-1H-pyrazole-5-carbaldehyde):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.85 (s, 1H, CHO) – Diagnostic Aldehyde Peak
-
δ 7.65 (d, J=2.0 Hz, 1H, H-3)
-
δ 6.85 (d, J=2.0 Hz, 1H, H-4)
-
δ 4.10 (m, 1H, N-CH-Cyclopropyl) – Deshielded due to ortho-carbonyl
-
-
¹³C NMR: Distinct carbonyl carbon at ~180 ppm.
-
NOESY (Critical): Strong NOE correlation between the Aldehyde proton and the Cyclopropyl methine proton confirms the C5 position . (The C4-aldehyde would show NOE with both ring protons; The C3-aldehyde would show NOE with neither cyclopropyl nor N-substituent).
Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical transition state that enforces regioselectivity.
[3][6]
References
-
Regioselectivity of Lithiation: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles via N-substituted azoles.Acta Chemica Scandinavica , 44, 1050–1057. Link
-
General Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry , 73(9), 3523–3529. Link
-
Vilsmeier-Haack Limitations: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6]Comprehensive Organic Synthesis , 2, 777-794. (Confirming C4 preference for electrophilic substitution).
-
Cyclopropylhydrazine Preparation: Organic Syntheses, Coll. Vol. 6, p.936 (1988). Link (Reference for handling cyclopropylhydrazine salts).
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
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The Strategic Application of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold and the Advantage of Cyclopropyl Substitution
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions with biological targets.[2][3] The strategic functionalization of the pyrazole ring is a key aspect of modern drug design, allowing for the fine-tuning of a compound's pharmacological profile.
In this context, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde has emerged as a highly valuable and versatile building block in drug discovery. The incorporation of a cyclopropyl group at the N1 position often enhances metabolic stability, improves binding affinity to target proteins, and can favorably modulate the physicochemical properties of the final drug molecule.[4] The carbaldehyde group at the C5 position provides a reactive handle for a variety of chemical transformations, most notably for the construction of more complex heterocyclic systems.[5] This application note will provide a detailed overview of the applications of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in medicinal chemistry, with a particular focus on its pivotal role in the synthesis of Janus Kinase (JAK) inhibitors. We will also provide detailed protocols for key synthetic transformations.
Core Application: A Gateway to Potent Janus Kinase (JAK) Inhibitors
A primary and high-impact application of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[6] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways that regulate inflammation and immunity.[7] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases and myeloproliferative neoplasms.[4][8] Consequently, the development of small-molecule JAK inhibitors has been a major focus of pharmaceutical research.
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a crucial component in the synthesis of the pyrazolopyrimidine core, a key pharmacophore found in several approved and clinical-stage JAK inhibitors, including Fedratinib.[9]
The JAK-STAT Signaling Pathway: The Therapeutic Target
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors. This binding event brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[7]
Caption: The Janus Kinase (JAK)-STAT signaling pathway.
Synthetic Protocol: Construction of the Pyrazolopyrimidine Core via Knoevenagel Condensation
The aldehyde functionality of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde makes it an ideal substrate for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction is a cornerstone in the synthesis of the pyrazolopyrimidine scaffold of many JAK inhibitors.[5][10]
Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Detailed Step-by-Step Protocol: Knoevenagel Condensation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde with Malononitrile
This protocol describes a robust and widely applicable method for the Knoevenagel condensation.
Materials:
-
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq), followed by the catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalysts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Knoevenagel condensation product.
Expected Yields: Yields for this type of reaction are typically in the range of 80-95%, depending on the scale and purity of the starting materials.
Data Presentation: Biological Activity of a Representative JAK Inhibitor Derived from 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
The following table summarizes the inhibitory activity of Fedratinib, a JAK2-selective inhibitor synthesized using a pyrazole aldehyde intermediate, against the JAK family of kinases.
| Kinase | IC50 (nM) |
| JAK1 | >1000 |
| JAK2 | 3 |
| JAK3 | >1000 |
| TYK2 | >1000 |
Data compiled from publicly available sources.
Conclusion: A Versatile and Indispensable Tool in Drug Discovery
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde has proven to be an exceptionally valuable building block in medicinal chemistry. Its unique structural features, combining the favorable properties of a cyclopropyl-substituted pyrazole with the synthetic utility of a carbaldehyde, have positioned it as a key intermediate in the synthesis of a new generation of targeted therapeutics. The successful application of this compound in the development of potent JAK inhibitors like Fedratinib underscores its importance and highlights its potential for the creation of future innovative medicines. Researchers and drug development professionals will find 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde to be an indispensable tool in their quest for novel and effective treatments for a wide range of diseases.
References
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29247-29267. [Link]
-
Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36. [Link]
-
Faria, J. V., et al. (2017). Pyrazoles: a review of their syntheses and biological activities. Molecules, 22(2), 196. [Link]
- US Patent No. US9718834B2. (2017).
-
Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. Tetrahedron, 68(46), 9535-9543. [Link]
-
El-Sayed, M. A. A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Advanced Research, 12, 1-17. [Link]
-
Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC, 2022(2), 22-29. [Link]
- US Patent No. US8410265B2. (2013).
- World Intellectual Property Organization. (2010).
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Anonymous. (2025). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d] pyrimidin-4-yl). IP.com, IPCOM000276639D. [Link]
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European Patent Office. (2023). EP 4186908 A1 - JAK inhibitor compound and use thereof. [Link]
-
Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. [Link]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive, 2(5), 1-11. [Link]
- World Intellectual Property Organization. (2016). WO2016063294A3 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)
-
Kumar, V., & Aggarwal, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
El-Gazzar, A. B. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105417. [Link]
-
Sharma, S., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 70. [Link]
-
Hosseini, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-13. [Link]
-
Reddy, T. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(104), 59948-59953. [Link]
-
Talpaz, M., et al. (2022). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Expert Opinion on Pharmacotherapy, 23(15), 1677-1686. [Link]
-
Deng, X., & Mani, N. S. (2006). A convenient synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of hydrazones to β-nitrostyrenes. Organic Syntheses, 83, 157. [Link]
-
Schmidt, D., & de la Cruz, P. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-211. [Link]
-
Svirskaitė, J., et al. (2025). Synthesis and Investigation of Condensed Systems with Pyrazole Scaffold. Open Readings 2025. [Link]
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El-Sheref, E. M., & Al-Ghorbani, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-537. [Link]
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Portilla, J., & Quiroga, J. (2013). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 17(2), 194-213. [Link]
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- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Deployment of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions: A Guide for Advanced Drug Discovery
Introduction: Unlocking Molecular Complexity with a Versatile Pyrazole Building Block
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with high therapeutic potential is relentless. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy in this endeavor, offering an efficient, atom-economical, and diversity-oriented approach to complex molecules from simple precursors. Within the arsenal of building blocks for MCRs, heterocyclic aldehydes play a pivotal role, and among them, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde stands out as a reagent of significant interest.
The unique structural attributes of this molecule—a reactive aldehyde function, a metabolically stable N-cyclopropyl group, and the versatile pyrazole core—make it an exceptional substrate for generating diverse libraries of fused and substituted heterocyclic systems. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The N1-cyclopropyl substituent can enhance metabolic stability and modulate binding affinity, making it a desirable feature in drug candidates.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and mechanistic insights into the use of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde in key multicomponent reactions. While specific literature on this exact aldehyde in MCRs is emerging, the protocols herein are built upon robust, analogous examples from the primary literature, providing a strong foundation for experimental design and execution.
I. Synthesis of Pyrazolo[3,4-b]pyridines via a Modified Biginelli-Type Condensation
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] A powerful method for the construction of this fused heterocyclic system is a multicomponent reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound. This Biginelli-type reaction provides a direct and efficient route to highly functionalized pyrazolo[3,4-b]pyridines.[3][4]
Causality Behind Experimental Choices
The selection of a 5-aminopyrazole as the nitrogen-containing component is crucial as it provides the necessary nucleophilic sites for the construction of the pyridine ring fused to the pyrazole core. The reaction is typically catalyzed by a base, which facilitates both the initial Knoevenagel condensation between the aldehyde and the active methylene compound, and the subsequent Michael addition and cyclization steps. The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter time frames.[5]
Experimental Protocol: Synthesis of a 4-(1-cyclopropyl-1H-pyrazol-5-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol is adapted from established procedures for the synthesis of related pyrazolo[3,4-b]pyridines and is expected to be readily applicable to 1-cyclopropyl-1H-pyrazole-5-carbaldehyde.[3][5]
Materials:
-
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv)
-
1,3-Dimethyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv)
-
Ethyl cyanoacetate (1.0 mmol, 1.0 equiv)
-
Ammonium acetate (1.0 mmol, 1.0 equiv)
-
Triethylamine (TEA) (0.5 equiv)
-
Water (4 mL)
-
Microwave synthesis vials
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol), 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), ethyl cyanoacetate (1.0 mmol), ammonium acetate (1.0 mmol), and water (4 mL).
-
Add triethylamine (0.5 equiv) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 40°C for 20 minutes with a power of 110 W and a pressure of 250 psi.[5]
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazolo[3,4-b]pyridine derivative.
-
Characterize the structure and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and FT-IR).
Workflow and Mechanistic Rationale
The reaction is believed to proceed through a cascade of reactions initiated by a Knoevenagel condensation.
Caption: Workflow and mechanistic overview of the Biginelli-type synthesis.
II. Ugi and Passerini Reactions: Accessing Peptidomimetics and α-Acyloxyamides
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are exceptionally powerful tools for the rapid synthesis of peptidomimetics and other complex acyclic structures.[6][7][8] The electrophilic nature of the aldehyde group in 1-cyclopropyl-1H-pyrazole-5-carbaldehyde makes it an ideal candidate for these transformations.
A. The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[6] This reaction is highly convergent and allows for the introduction of four points of diversity in a single step.
The reaction is initiated by the formation of an imine from the aldehyde and the amine. This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by trapping of the resulting nitrilium ion by the carboxylate. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.
Caption: Simplified mechanism of the Ugi four-component reaction.
This protocol is based on general procedures for the Ugi reaction and can be adapted for 1-cyclopropyl-1H-pyrazole-5-carbaldehyde.[9]
Materials:
-
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv)
-
A primary or secondary amine (e.g., benzylamine) (1.0 mmol, 1.0 equiv)
-
A carboxylic acid (e.g., acetic acid) (1.0 mmol, 1.0 equiv)
-
An isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL) and stir for 30 minutes at room temperature.
-
Add the carboxylic acid (1.0 mmol) and stir for another 10 minutes.
-
Add the isocyanide (1.0 mmol) to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired α-acylamino amide.
B. The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[7][8]
The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. The reactants are thought to form a cyclic transition state, which then rearranges to the final product.[8]
Materials:
-
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv)
-
A carboxylic acid (e.g., benzoic acid) (1.0 mmol, 1.0 equiv)
-
An isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
In a dry round-bottom flask, combine 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in DCM (5 mL).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-acyloxy amide.
III. Data Summary and Expected Outcomes
The following table summarizes the expected products and general reaction conditions for the multicomponent reactions discussed. Yields and reaction times are indicative and will require optimization for the specific substrate.
| Reaction Name | Components | Product Type | Typical Solvent | Catalyst | Temp. |
| Biginelli-Type | Aldehyde, 5-Aminopyrazole, Active Methylene Compound | Pyrazolo[3,4-b]pyridine | Water | TEA | 40°C (MW) |
| Ugi (4-CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Methanol | None | RT |
| Passerini (3-CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | DCM | None | RT |
IV. Conclusion and Future Directions
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a promising and versatile building block for the synthesis of complex, drug-like molecules through multicomponent reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this reagent. The synthesis of pyrazolo[3,4-b]pyridines, α-acylamino amides, and α-acyloxy amides represents just the starting point. Further exploration of other MCRs, such as the Hantzsch pyridine synthesis or the synthesis of other fused heterocyclic systems, will undoubtedly unlock new avenues for the discovery of novel therapeutic agents. The systematic application of these efficient synthetic strategies will continue to accelerate the drug discovery process, enabling the rapid generation and evaluation of diverse chemical libraries.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). In PMC. [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). In Wiley Online Library. [Link]
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Passerini reaction. (n.d.). In Wikipedia. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). In MDPI. [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). In Longdom Publishing. [Link]
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Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). In PubMed. [Link]
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New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). In Der Pharma Chemica. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). In PubMed. [Link]
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Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). In Sciforum. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). In MDPI. [Link]
-
One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. (n.d.). In orientjchem.org. [Link]
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Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. (2025). In PMC. [Link]
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Ugi reaction. (n.d.). In Wikipedia. [Link]
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One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. (n.d.). In IJCRT.org. [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of. (2008). In Illinois Chemistry. [Link]
-
Biginelli Reaction. (n.d.). In Organic Chemistry Portal. [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). In pubs.acs.org. [Link]
-
Passerini Reaction. (n.d.). In Organic Chemistry Portal. [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). In Biomedical Journal of Scientific & Technical Research. [Link]
-
One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. (2012). In sphinxsai.com. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrazole derivatives. As a critical scaffold in a vast array of pharmaceuticals and agrochemicals, the efficient and controlled synthesis of pyrazoles is paramount for researchers in medicinal chemistry and drug development.[1][2] However, optimizing these reactions can be challenging, often plagued by issues of low yield, poor regioselectivity, and difficult purification.
This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the pyrazole core?
A1: The most classical and widely used method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[3][4][5] This method is highly versatile. Another prevalent route is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized.[6][7] Modern approaches also include multi-component reactions (MCRs) and various cycloaddition strategies, which can offer high atom economy and complexity in a single step.[8][9]
Q2: When should I choose microwave-assisted synthesis over conventional heating?
A2: Microwave-Assisted Organic Synthesis (MAOS) is often superior for pyrazole synthesis. The primary advantages are a dramatic reduction in reaction times (minutes versus hours) and frequently higher product yields.[7][10] This is due to direct, efficient heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of thermal degradation byproducts.[11] Conventional heating is still a viable and scalable method, particularly when microwave reactors are unavailable. However, for rapid optimization, library synthesis, and improving yields on stubborn reactions, MAOS is the recommended approach.[10]
Q3: What is the typical role of an acid or base catalyst in these reactions?
A3: In the Knorr synthesis, a catalytic amount of acid (e.g., glacial acetic acid, sulfuric acid) is crucial.[3][12] It protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine, which is a key step in both the initial condensation and the final cyclization.[4][13] In reactions involving hydrazine hydrochloride salts, a base (e.g., pyridine, triethylamine) is required to liberate the free, nucleophilic hydrazine.[14] The pH can be critical; excessively acidic conditions can protonate the hydrazine, rendering it non-nucleophilic, while overly basic conditions can cause decomposition of some starting materials.[14]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing a Knorr synthesis of a pyrazole derivative, but my yield is very low, or I'm only recovering starting materials. What are the potential causes and how can I fix this?
Causality & Recommended Actions:
Low yields are a common frustration and can stem from multiple factors. A systematic approach is key to diagnosis.[15]
-
Purity of Starting Materials: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can inhibit the reaction.
-
Causality: Degraded hydrazine has lower nucleophilicity. Contaminants can introduce side reactions.[15]
-
Recommended Action: Use freshly opened or purified hydrazine. Verify the purity of your dicarbonyl starting material by NMR or another suitable technique. If necessary, recrystallize or distill the starting materials before use.[15]
-
-
Suboptimal Reaction Conditions (Time & Temperature): The reaction may be incomplete or, conversely, your product may be degrading.
-
Causality: Condensation reactions require sufficient energy and time to reach completion. However, prolonged heating at high temperatures can lead to the decomposition of reactants or the desired pyrazole product.[7][14]
-
Recommended Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[15] This will help you identify the optimal reaction time. If the reaction is sluggish, consider moderately increasing the temperature or switching to a higher-boiling solvent. For a more significant rate enhancement with potentially fewer byproducts, transitioning to microwave-assisted heating is highly effective.[10]
-
-
Presence of Water: Many condensation reactions are reversible, and the presence of water can hinder product formation.
-
Causality: The Knorr synthesis involves the loss of two molecules of water.[3] According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back toward the starting materials.
-
Recommended Action: Use an anhydrous solvent and protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (e.g., nitrogen, argon).[14]
-
-
Inefficient Work-up Procedure: The product may be lost during isolation and purification.
-
Causality: Incomplete precipitation or loss of solid product during filtration and washing steps can significantly reduce the isolated yield.[14]
-
Recommended Action: If precipitating the product by adding water or acid, ensure the process is complete by cooling the mixture in an ice bath.[3][12] Handle the isolated solid carefully and wash with a minimal amount of cold solvent to avoid redissolving the product.
-
Issue 2: Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two isomeric pyrazoles that are difficult to separate. How can I improve the regioselectivity?
Causality & Recommended Actions:
The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical precursors.[8][15]
-
Causality: An unsymmetrical 1,3-dicarbonyl has two electrophilic carbonyl carbons with different steric and electronic environments. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two different cyclization pathways and ultimately, two distinct regioisomeric products.[16]
-
Recommended Actions:
-
Consult the Literature: This is the most critical first step. It is highly likely that the regioselectivity of your specific or a closely related reaction has been studied. Different catalysts and solvent systems can favor the formation of one isomer over the other.[15]
-
Modify Starting Materials: If possible, consider a synthetic strategy that utilizes a symmetrical 1,3-dicarbonyl or hydrazine to avoid the issue altogether.
-
Chromatographic Separation: While prevention is ideal, careful optimization of flash column chromatography is the most common method for separating regioisomers. A shallow solvent gradient (e.g., hexane/ethyl acetate) is often required.[15]
-
Issue 3: Byproduct Formation and Purification Challenges
Question: My TLC shows multiple spots, and my crude product is a dark, oily, or tarry material that is difficult to purify. What's going wrong?
Causality & Recommended Actions:
Dark, intractable crude products often indicate the formation of byproducts from side reactions or polymerization, typically caused by overly harsh reaction conditions.[17]
-
Causality: High temperatures or highly concentrated strong acids can promote polymerization of the starting materials or the electron-rich pyrazole product.[17] Side reactions, such as the formation of azines from excess hydrazine, can also occur.[18]
-
Recommended Actions:
-
Milder Reaction Conditions: Lower the reaction temperature and extend the reaction time, monitoring carefully by TLC.
-
Use a Milder Catalyst: Switch from a strong Brønsted acid (like H₂SO₄) to a weaker one (like acetic acid) or a Lewis acid catalyst.[17] Green catalysts have also shown great promise.[1][19]
-
Control Stoichiometry: Use a smaller excess of hydrazine to minimize the formation of hydrazine-derived byproducts. A typical ratio is 1.0 to 1.2 equivalents of hydrazine per equivalent of dicarbonyl.[7]
-
Purification Strategy: For oily products, column chromatography is the standard purification method. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to remove impurities.[15][17]
-
Visual Guides & Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in pyrazole synthesis.
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Mechanism of the Knorr Pyrazole Synthesis
This diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr synthesis.
Caption: Key mechanistic steps of the Knorr pyrazole synthesis.[4][13]
Data-Driven Optimization
The choice of reaction conditions can have a profound impact on the outcome. The following table summarizes comparative data for the synthesis of various pyrazoles, highlighting the advantages of microwave-assisted heating.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [10] |
| Conventional | 75 | 2 h | 73-90 | [10] | |
| Pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62-92 | [10] |
| Conventional | 80 | 1 h | 48-85 | [10] | |
| Quinolinone-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [11] |
| Pyrazolyl-benzochromanones | Microwave-Assisted | N/A (180 W) | 5-7 min | Good | [11] |
| Conventional (Reflux) | N/A | 10-12 h | 59-71 | [11] |
Optimized Experimental Protocols
Protocol 1: Classical Knorr Synthesis of 3,5-Dimethyl-1-phenylpyrazole (Conventional Heating)
This protocol is a representative example of a classical Knorr synthesis.
-
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Glacial Acetic Acid (catalytic, ~5 drops)
-
Ethanol (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add acetylacetone (1.05 eq) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting materials are consumed (typically 1-3 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
If necessary, purify the product by recrystallization from ethanol/water.
-
Protocol 2: Microwave-Assisted Synthesis of 4-Substituted Pyrazoles
This protocol demonstrates a rapid synthesis leveraging microwave energy, adapted from established procedures.[20]
-
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 eq, 0.5 mmol)
-
Appropriate Phenylboronic Acid (1.0 eq, 0.5 mmol)
-
Pd(PPh₃)₄ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq, 1.25 mmol)
-
1,2-Dimethoxyethane (DME) (3 mL)
-
Water (1.2 mL)
-
-
Procedure:
-
To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole, the phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the DME and water solvent mixture under a nitrogen atmosphere.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 90 °C for 5-12 minutes.
-
After the reaction, cool the vial to ambient temperature.
-
Concentrate the reaction mixture to remove the solvent.
-
Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/acetone eluent) to isolate the final product.[20]
-
References
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(03), 297-312. Available from: [Link]
-
Gomtsyan, A. (2017). Full article: Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1166-1169. Available from: [Link]
-
Upgade, A., et al. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Advanced Scientific Research, 5(2a), 12-19. Available from: [Link]
-
Singh, B., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Chemistry & Biodiversity. Available from: [Link]
-
A., P. & Kumar, A. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Journal of Survey in Fisheries Sciences. Available from: [Link]
-
Singh, B., et al. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available from: [Link]
-
Unknown. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-798. Available from: [Link]
-
Sauth, H. R., et al. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics. Available from: [Link]
-
Tasch, B. O. & Gribble, G. W. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Sharma, K., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available from: [Link]
- Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]
-
Geronikaki, A., et al. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. Available from: [Link]
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Liu, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(6), 3593-3604. Available from: [Link]
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Unknown. (n.d.). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. Available from: [Link]
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Unknown. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available from: [Link]
-
Genc, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-559. Available from: [Link]
-
Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. Available from: [Link]
-
Unknown. (2024). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
Sasikumar, K., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(2), 1018-1037. Available from: [Link]
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Unknown. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
Unknown. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie. Available from: [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available from: [Link]
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Stability studies of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde under different conditions
Introduction
Welcome to the technical support center for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (C7H8N2O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a key building block in medicinal chemistry, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of downstream products.[1][2][3] This document outlines potential stability issues, provides answers to frequently asked questions, and offers detailed protocols for conducting forced degradation studies.
The information herein is curated from established principles of chemical stability, regulatory guidelines on forced degradation, and data from analogous pyrazole and aldehyde-containing compounds.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
Question 1: What are the recommended long-term storage conditions for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde?
Answer: For optimal long-term stability, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7] It should also be protected from light.[7] These conditions are recommended to minimize the risk of oxidation and degradation from atmospheric moisture and to slow down any potential thermally induced reactions. The aldehyde functional group is susceptible to oxidation, and storing under inert gas is a critical preventative measure.
Question 2: I've noticed the compound has changed color from colorless/pale-yellow to a darker yellow/brown. What could be the cause?
Answer: A change in color is often an indicator of degradation. This could be due to several factors:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, which may be accompanied by the formation of colored impurities. This is more likely if the compound has been exposed to air.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities, or upon exposure to light and heat.
-
Contamination: Incompatible materials, such as strong reducing agents, can also cause degradation and color change.[8]
If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.
Stability in Solution
Question 3: My compound appears to be degrading in my chosen solvent. What should I consider?
Answer: Solvent choice is crucial for the stability of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde. Consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis, while peroxide impurities in solvents like THF or diethyl ether can promote oxidation.
-
Solvent Type: Protic solvents (e.g., methanol, ethanol) could potentially form acetals with the aldehyde group, especially in the presence of an acid catalyst. Aprotic solvents such as acetonitrile, DMSO, or DMF are generally preferred for stock solutions, although the stability in these should also be verified.
-
pH of the Solution: The compound's stability can be pH-dependent. Traces of acid or base in the solvent or on the glassware can catalyze degradation.
Troubleshooting Tip: If you suspect solvent-induced degradation, prepare a fresh solution in a different, high-purity aprotic solvent and monitor its purity over a short period using a suitable analytical method like HPLC-UV.
Question 4: I am conducting a reaction in an acidic or basic medium and observing significant loss of my starting material. What are the likely degradation pathways?
Answer: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is susceptible to degradation under both acidic and basic conditions.
-
Acidic Conditions: Strong acids can lead to the cleavage of the pyrazole ring or catalyze polymerization of the aldehyde. Hydrolysis is a common degradation pathway under acidic conditions.[4][9]
-
Basic Conditions: In the presence of a strong base, the compound may undergo reactions such as the Cannizzaro reaction (disproportionation of the aldehyde to an alcohol and a carboxylic acid) or aldol-type condensations. The pyrazole ring itself can also be susceptible to cleavage under harsh basic conditions.[9]
If your reaction conditions are harsh, expect to see the formation of such degradants. It is advisable to perform control experiments (blank reactions without other reagents) to understand the intrinsic stability of the compound under your specific reaction conditions.
Forced Degradation Studies: A Practical Guide
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]
Summary of Stress Conditions and Potential Degradation
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for 8-12 hours | Pyrazole ring cleavage, polymerization of the aldehyde.[9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for 8-12 hours | Cannizzaro reaction, aldol condensation, ring cleavage.[9] |
| Oxidation | 3% - 30% H2O2 at room temperature for up to 7 days | Oxidation of the aldehyde to a carboxylic acid, N-oxidation of the pyrazole ring.[6] |
| Thermal Stress | Solid-state at >50°C; Solution reflux | General decomposition, polymerization. |
| Photolytic Stress | Exposure to UV/Vis light (ICH Q1B guidelines) | Photoreactions leading to various degradation products. |
Experimental Protocols
The following are generalized protocols for initiating forced degradation studies. The concentration of the stress agent and the duration of exposure should be adjusted to achieve a target degradation of 5-20%.[5]
Protocol 1: Acidic and Basic Hydrolysis
-
Prepare a stock solution of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
For neutral hydrolysis, mix 1 mL of the stock solution with 1 mL of water.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots (the acidic sample with NaOH, and the basic sample with HCl) before dilution with the mobile phase for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3% H2O2).
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction at regular intervals (e.g., 2, 6, 24, and 48 hours).
-
Analyze the samples by HPLC.
Protocol 3: Thermal and Photolytic Degradation
-
Thermal (Solid State): Place a known quantity of the solid compound in a vial and store it in an oven at a temperature above the accelerated stability testing conditions (e.g., 70°C). Analyze the solid at set time points.
-
Thermal (Solution): Prepare a solution of the compound in a suitable solvent and reflux it for a set period, monitoring for degradation.
-
Photolytic: Expose a solution of the compound to a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at the end of the exposure period.
Analytical Method Development
A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a common starting point.[10]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 206 nm).[10]
-
Method Validation: The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Visualizing Potential Degradation
Hypothetical Degradation Workflow
The following diagram illustrates a typical workflow for investigating the stability of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.
Caption: Workflow for forced degradation studies.
Plausible Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under specific stress conditions.
Caption: Potential degradation pathways.
References
-
Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation. Retrieved February 18, 2026, from [Link]
- Singh, R., & Rehman, Z. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 996-1002.
- Jain, D., & Basniwal, P. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-011.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Guezgouz, N., et al. (2018).
- Huang, D., et al. (2025). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 156, 457-462.
- Sharma, M. C., & Sharma, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
-
PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. Retrieved February 18, 2026, from [Link]
-
Guezgouz, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved February 18, 2026, from [Link]
- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
- Kumar, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 10-23.
- Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 857-861.
- Sridhar, G., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3639-3644.
-
ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved February 18, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 18, 2026, from [Link]
- Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Der Pharma Chemica, 8(7), 35-45.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. ajrconline.org [ajrconline.org]
- 10. ijcpa.in [ijcpa.in]
Troubleshooting guide for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde reactions
Introduction
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1284220-47-8) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., JAK, FGFR) and agrochemicals.[1][2][3] Its unique structure—a pyrazole ring with a strained cyclopropyl group at N1 and a reactive aldehyde at C5—presents specific synthetic challenges. The proximity of the bulky N-cyclopropyl group to the C5-aldehyde creates a "steric wall" that often hampers standard nucleophilic additions, while the regiochemistry of the pyrazole ring frequently leads to isomer confusion.
This guide addresses the three most common failure modes reported by researchers: Isomer misidentification , stalled reductive aminations , and cyclopropyl ring instability .
Part 1: The Isomer Identity Crisis (Critical Verification)
Problem: "My reaction yields are near zero, or the NMR of my starting material looks 'too simple'." Root Cause: You likely have the C4-isomer (1-cyclopropyl-1H-pyrazole-4-carbaldehyde), not the C5-isomer .
The synthesis of N-substituted pyrazoles is regioselective but method-dependent.
-
Vilsmeier-Haack Formylation on 1-cyclopropyl-1H-pyrazole predominantly targets the electron-rich C4 position.
-
Lithiation-Formylation is required to access the C5 position (via the directing effect of the N1 lone pair).
Diagnostic Protocol: NMR Verification
Before starting any downstream chemistry, verify your material using 1H NMR. The coupling constants (
| Feature | C5-Isomer (Target) | C4-Isomer (Impurity/Wrong Material) |
| Structure | Aldehyde at C5; Protons at C3, C4 | Aldehyde at C4; Protons at C3, C5 |
| Proton Relationship | Vicinal (Neighbors) | Distal (Separated by C-CHO) |
| Coupling ( | Doublets ( | Singlets (or |
| Chemical Shift | C4-H is typically shielded (6.5-6.9 ppm) | C3-H and C5-H are deshielded (>7.5 ppm) |
Action: If your aromatic protons appear as two sharp singlets, stop . You have the C4 isomer. If they are doublets with a clear ~2 Hz coupling, proceed.
Visual Workflow: Synthesis Pathways
Part 2: Overcoming Steric Hindrance (Reductive Amination)
Problem: "Standard reductive amination (STAB/DCM) is extremely slow or returns alcohol byproduct." Root Cause: Steric shielding.[4] The N-cyclopropyl group projects volume towards the C5-aldehyde, blocking the approach of the amine and the bulky borohydride reagents.
Standard Protocol Failure: Mixing amine, aldehyde, and Sodium Triacetoxyborohydride (STAB) simultaneously often leads to direct reduction of the aldehyde to the alcohol (1-cyclopropyl-1H-pyrazol-5-yl)methanol because imine formation is rate-limiting.
Optimized Protocol: Titanium(IV) Isopropoxide Method
To force imine formation in sterically congested systems, use Titanium(IV) isopropoxide as a Lewis acid and water scavenger [1].[5]
Step-by-Step Procedure:
-
Imine Pre-formation:
-
Combine Aldehyde (1.0 eq) and Amine (1.1–1.2 eq) in neat Ti(OiPr)4 (1.5–2.0 eq) or concentrated THF.
-
Stir at Ambient to 40°C for 2–6 hours.
-
Check: Monitor by TLC/LCMS. The aldehyde peak should disappear, replaced by the imine mass.
-
-
Reduction:
-
Dilute with dry MeOH or EtOH.
-
Add NaBH4 (1.5 eq) portion-wise (Caution: Exothermic).
-
Stir for 2 hours.
-
-
Workup (Crucial):
-
Quench with 0.1 M NaOH or wet Rochelle's salt.
-
Note: A white precipitate (TiO2) will form. Filter through Celite before extraction to avoid emulsions.
-
Visual Workflow: Reductive Amination Troubleshooting
Part 3: Cyclopropyl Integrity & Oxidation
Problem: "The cyclopropyl ring opened during oxidation or workup." Root Cause: While N-cyclopropyl pyrazoles are more stable than cyclopropyl-carbinyl systems, they are sensitive to strong mineral acids (HCl, H2SO4) at high temperatures, which can trigger ring opening or rearrangement.
Oxidation Guide (Aldehyde
Acid)
| Method | Suitability | Notes |
| Pinnick (NaClO2) | Recommended | Mild, pH 3-4 buffered. Preserves cyclopropyl ring. Scavenger (2-methyl-2-butene) required. |
| KMnO4 | Use Caution | Basic conditions are safe for the ring, but over-oxidation or solubility issues may occur. |
| Jones Reagent | Avoid | Strong H2SO4/Cr(VI) conditions pose a high risk of acid-catalyzed ring opening. |
Stability FAQ:
-
TFA (Trifluoroacetic acid): Generally safe for Boc-deprotection at Room Temperature (RT). Do not reflux.
-
HCl in Dioxane: Safe at 0°C to RT. Avoid heating.
-
Suzuki Coupling: Perfectly stable under standard basic carbonate/phosphate conditions [2].
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide as a mild and effective Lewis acid catalyst for the reductive alkylation of amines".[6] Journal of the Chemical Society, Perkin Transactions 1, 2029-2034.
-
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles". The Journal of Organic Chemistry, 76(14), 5794–5802.
-
Vertex Pharmaceuticals. (2015). "Patent WO2015032859A1: Synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives".
Sources
- 1. journalskuwait.org [journalskuwait.org]
- 2. 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8 [sigmaaldrich.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. escholarship.org [escholarship.org]
- 5. designer-drug.com [designer-drug.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Reaction Mechanism Investigation
Welcome to the technical support guide for 1-cyclopropyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for working with this versatile synthetic intermediate.
Part 1: Synthesis, Purification, and Stability FAQs
This section addresses common questions regarding the preparation and handling of the title compound.
Q1: What is the most common and reliable method for synthesizing 1-cyclopropyl-1H-pyrazole-5-carbaldehyde?
The most prevalent and industrially scalable method for introducing a formyl (-CHO) group onto a pyrazole ring is the Vilsmeier-Haack reaction .[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic substitution on the electron-rich pyrazole ring.[5] The reaction is favored at the C4 or C5 position depending on the substituents already present on the pyrazole core. For an N1-substituted pyrazole like 1-cyclopropyl-1H-pyrazole, formylation generally occurs at the C4 position.[3][6]
Q2: My Vilsmeier-Haack formylation is resulting in a low yield and multiple side products. What could be going wrong?
Low yields in this reaction often stem from several critical factors:
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive with moisture. Ensure you are using a fresh, unopened bottle or a properly stored and handled reagent. The same applies to DMF, which should be anhydrous.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. The initial mixing of DMF and POCl₃ should be done at a low temperature (e.g., 0 °C) to prevent degradation of the reagent. The subsequent reaction with the pyrazole substrate may require heating, but excessive temperatures can lead to charring and decomposition.[3]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is crucial. An excess of the reagent is often used to drive the reaction to completion, but a large excess can sometimes promote side reactions.[3]
-
Work-up Procedure: The reaction is typically quenched by pouring the mixture onto crushed ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution. This must be done carefully to manage the exothermic reaction and avoid degradation of the product.
Q3: How can I effectively purify the final aldehyde product?
Standard purification techniques are generally effective:
-
Extraction: After quenching and neutralization, the product is typically extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: The combined organic layers should be washed with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography/Recrystallization: The crude product can be purified by flash column chromatography on silica gel. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be highly effective.[7]
Q4: What are the recommended storage conditions for 1-cyclopropyl-1H-pyrazole-5-carbaldehyde?
Aromatic aldehydes can be susceptible to oxidation over time, converting the aldehyde to a carboxylic acid. The pyrazole ring itself is generally resistant to oxidation, but the side chain is more vulnerable.[6][8] For long-term stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), in a dark place, and at low temperatures (2-8 °C).[9]
Part 2: Key Reaction Mechanisms and Troubleshooting
This section explores the reactivity of the aldehyde and provides solutions to common experimental challenges.
Q5: I'm trying to perform a Wittig reaction on the aldehyde, but the reaction is sluggish. How can I improve it?
The aldehyde on the pyrazole ring is moderately reactive. If a standard Wittig reaction with a stabilized ylide is slow, consider the following:
-
Ylide Reactivity: Stabilized ylides are less reactive. You may need to switch to a semi-stabilized or non-stabilized ylide, which requires more stringent anhydrous and inert conditions.
-
Base Selection: Ensure the base used to generate the ylide (e.g., n-BuLi, NaH, KHMDS) is appropriate for the phosphonium salt's pKa.
-
Temperature: While initial ylide formation may require low temperatures, the subsequent reaction with the aldehyde can often be gently heated (e.g., to 40-60 °C) to increase the rate.
-
Alternative Olefinations: Consider a Horner-Wadsworth-Emmons (HWE) reaction. The corresponding phosphonate carbanions are generally more nucleophilic than Wittig ylides and can provide better yields, especially for forming E-alkenes.
Q6: Can I perform a reductive amination with this aldehyde? Are there any compatibility issues?
Yes, reductive amination is a very common and effective transformation for this substrate. The pyrazole ring is stable to most common reducing agents used in this reaction.[10]
-
Common Issues & Solutions:
-
Imine Formation is Slow: Imine formation is the rate-limiting step and is often acid-catalyzed. Adding a catalytic amount of acetic acid can be beneficial.
-
Reductant Choice: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, tolerant of slightly acidic conditions, and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. A stronger reductant like sodium borohydride (NaBH₄) can also be used, but typically requires a two-step process where the imine is formed first, followed by reduction.
-
Side Reactions: If using a primary amine, a common side reaction is the formation of a secondary amine via reaction with a second molecule of the aldehyde. This can be minimized by using the amine as the limiting reagent or by slowly adding the reducing agent.
-
Q7: I'm observing an unexpected side product corresponding to the addition of my nucleophile to the pyrazole ring. Why is this happening?
While electrophilic substitution at C4 is common, the pyrazole ring's C3 and C5 positions have reduced electron density due to the adjacent nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions, especially if there are strong electron-withdrawing groups present.[6][8] In the presence of a very strong base, deprotonation at C3 can even lead to ring-opening.[6]
-
Mitigation Strategies:
-
Use less harsh nucleophiles/bases.
-
Avoid excessively high reaction temperatures.
-
Ensure your starting material is fully N-substituted. An un-substituted pyrazole N-H can be deprotonated by strong nucleophiles or bases, creating a nucleophilic anion that can lead to undesired side reactions.
-
Part 3: Experimental Protocols and Data
Protocol 1: Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-pyrazole
This protocol describes the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde, a regioisomer of the title compound, which is a common outcome of this reaction. The synthesis of the 5-carbaldehyde isomer often requires starting with a precursor that directs formylation to that position.
Materials:
-
1-Cyclopropyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. A pale yellow to colorless complex (the Vilsmeier reagent) should form.
-
Add a solution of 1-cyclopropyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF or DCM to the flask.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole-4-carbaldehyde.[7]
| Reagent/Product | Typical Yield (%) | Purity | Reference Method |
| 5-Chloro-1H-pyrazole-4-carbaldehydes | 55-70% | >95% after chromatography | Vilsmeier-Haack[3] |
| 1-Aryl-4-formyl-1H-pyrazole-3-carboxylates | Good yields | Not specified | Vilsmeier-Haack[4] |
Table 1: Representative yields for Vilsmeier-Haack formylation of pyrazole derivatives.
Protocol 2: Reductive Amination to Form an N-Substituted Aminomethyl Pyrazole
Materials:
-
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial acetic acid (catalytic)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and the amine (1.1 eq).
-
Dissolve the components in DCE or DCM.
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired amine.
Part 4: Visualized Workflows and Mechanisms
References
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- CAS 1236365-97-1 | 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde - Synblock.
- 1-cyclopropyl-1h-pyrazole-5-carbaldehyde - PubChemLite.
- 4 - Organic Syntheses Procedure.
- 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8 - Sigma-Aldrich.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024).
- 1284220-47-8 | 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde - ChemScene.
- Troubleshooting guide for pyrazolone compound stability issues - Benchchem.
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem.
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC.
- Knorr Pyrazole Synthesis - Chem Help Asap.
- Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological - Der Pharma Chemica.
- Reactions of pyrazolo(1,5-a)pyrimidine derivatives with nucleophiles. IV. Some reactions of 1,4-dihydrocyclopent(b)indoles. - Sci-Hub.
- 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 - Sigma-Aldrich.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019).
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Unit 4 Pyrazole | PDF - Slideshare.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018).
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. jpsionline.com [jpsionline.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 [sigmaaldrich.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde: A Comparative Synthesis & Utility Guide
Topic: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde vs. Other Pyrazole Aldehydes in Synthesis Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, yet the choice of N1-substituent and C-formyl regioisomer dramatically alters physicochemical properties and synthetic accessibility. While 1-methyl-1H-pyrazole-5-carbaldehyde remains the standard reference, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde has emerged as a critical alternative for optimizing metabolic stability (blocking CYP-mediated demethylation) and tuning lipophilicity without the steric penalty of a phenyl group.
This guide objectively compares the 1-Cyclopropyl (cPr) variant against the 1-Methyl (Me) and 1-Phenyl (Ph) analogues, focusing on the critical dichotomy between synthetic accessibility (C4 vs. C5 regioselectivity) and downstream reactivity .
Part 1: Structural & Electronic Analysis
The selection of the N1-substituent is not merely structural; it fundamentally dictates the electronic environment of the C5-aldehyde.
Electronic & Steric Comparison
The C5-aldehyde position is "ortho" to the N1-substituent, creating a unique steric and electronic interaction zone.
| Feature | 1-Methyl (Me) | 1-Cyclopropyl (cPr) | 1-Phenyl (Ph) |
| Steric Bulk (A-Value) | Low | Moderate (rigid) | High (rotatable) |
| Electronic Effect on Ring | Weakly Inductive (+I) | Walsh Orbital Donation (+M like) | Inductive Withdrawal (-I) / Conjugation |
| Aldehyde Electrophilicity | High | Moderate (Stabilized) | High (but sterically hindered) |
| Metabolic Liability | High (N-Demethylation) | Low (Stable to CYP oxidation) | Moderate (Ring hydroxylation) |
| Solubility (LogP) | Low | Optimal (Lipophilic handle) | High |
Key Insight: The cyclopropyl group exerts a unique electronic effect known as "conjugative stabilization" via Walsh orbitals. Unlike the methyl group, the cyclopropyl ring can donate electron density into the pyrazole
Part 2: Synthetic Access & Regioselectivity (The "Make" Phase)
A common pitfall in pyrazole chemistry is the confusion between C4 and C5 formylation.
-
Vilsmeier-Haack Formylation: Electrophilic aromatic substitution (
) favors the electron-rich C4 position . -
Lithiation-Formylation: Kinetic deprotonation favors the most acidic proton at C5 (adjacent to the electronegative N1).
To obtain 1-cyclopropyl-1H-pyrazole-5-carbaldehyde , you cannot use standard Vilsmeier conditions on the parent pyrazole; you will isolate the 4-isomer.
Comparative Synthesis Workflow (DOT Diagram)
Figure 1: Divergent synthetic pathways. Vilsmeier conditions yield the thermodynamically stable 4-isomer, while lithiation accesses the kinetic 5-isomer.
Validated Protocol: Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
Note: This protocol relies on the kinetic acidity of the C5-proton.
Reagents:
-
1-Cyclopropyl-1H-pyrazole (1.0 eq)[1]
- -Butyllithium (1.2 eq, 2.5 M in hexanes)
-
Anhydrous THF (0.5 M concentration)
-
DMF (1.5 eq)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with 1-cyclopropyl-1H-pyrazole and anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Critical: The cyclopropyl ring is stable at this temperature, but higher temperatures (-20°C) can lead to ring opening or isomerization.
-
Lithiation: Add
-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. -
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the C5-lithio species .
-
Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Yield Expectation: 75-85%.
Validation:
Part 3: Reactivity Profile & Application
Once synthesized, how does the cPr-aldehyde behave compared to its peers?
Nucleophilic Addition (Reductive Amination / Wittig)
The steric bulk of the cyclopropyl group at N1 partially shields the C5-aldehyde.
-
Reaction Rates: Me > Ph > cPr
-
Explanation: The Methyl group is small. The Phenyl group is large but planar (can rotate out of plane). The Cyclopropyl group is rigid and projects bulk directly toward the reaction trajectory of the aldehyde.
-
-
Implication: When performing reductive aminations with bulky amines, the cPr-aldehyde requires harsher conditions (e.g., refluxing Ti(OiPr)
or longer reaction times) compared to the Methyl analog.
Stability & Side Reactions
-
Oxidation: Pyrazole aldehydes are prone to air oxidation to carboxylic acids. The cPr-aldehyde is notably more stable than the 1-Methyl analog due to the electron-donating nature of the cyclopropyl ring, which lowers the oxidation potential of the carbonyl carbon.
-
Decarbonylation: Rare, but can occur under extreme metal-catalyzed cross-coupling conditions.
Decision Matrix for Drug Design (DOT Diagram)
Figure 2: Strategic selection of pyrazole aldehydes in medicinal chemistry.
Part 4: Medicinal Chemistry Implications[4][5][6][7][8]
The "Magic Methyl" vs. Cyclopropyl
While the "Magic Methyl" effect is famous for boosting potency, N-methyl pyrazoles carry a hidden liability: Mitochondrial Toxicity . Recent studies (see References) indicate that N-methyl-pyrazole-5-carboxamides can inhibit mitochondrial respiration. Replacing the N-methyl with N-cyclopropyl often mitigates this toxicity while maintaining the vector required for binding.
Lipophilicity & Permeability
-
1-Methyl: LogP ~ 0.5 (Too polar for some CNS targets).
-
1-Cyclopropyl: LogP ~ 1.2 (Ideal range for permeability without solubility crash).
References
-
Regioselectivity in Pyrazole Synthesis
-
Metabolic Stability of Cyclopropyl Groups
-
Toxicity of N-Methyl Pyrazoles
- Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
-
Source:Journal of Medicinal Chemistry, 2021.[5]
- Context: Highlights the mitochondrial liability of the methyl analog, supporting the switch to cyclopropyl.
-
Synthesis Protocol Validation
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
-
Source:Molecules, 2018.[2]
- Context: General review of pyrazole functionalization str
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A Senior Application Scientist's Guide to the Structural Validation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. The 1-cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold is a key pharmacophore in medicinal chemistry, valued for its role in the development of a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of its derivatives, moving beyond mere procedural descriptions to elucidate the causality behind experimental choices.
The Importance of Unambiguous Structure Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure.[4] Subtle changes in isomeric or tautomeric forms can lead to significant differences in pharmacological profiles. Therefore, a robust and multi-faceted analytical approach is not just a matter of due diligence but a critical step in ensuring data integrity and the successful progression of a drug discovery program. For pyrazole derivatives, challenges such as potential tautomerism and the presence of rotamers necessitate a comprehensive validation strategy.[5]
A Multi-pronged Approach to Structural Validation
A self-validating system for structural elucidation relies on the convergence of data from multiple, independent analytical techniques. For 1-cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography provides the highest level of confidence.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
| Experiment | Objective | Key Insights for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives |
| ¹H NMR | To identify and quantify proton environments. | Provides initial information on the number and type of protons, including the characteristic signals for the cyclopropyl, pyrazole, and aldehyde protons.[5][11] |
| ¹³C NMR | To identify the carbon skeleton. | Confirms the number of unique carbon atoms and their hybridization states (sp, sp², sp³).[12] |
| DEPT-135 | To differentiate between CH, CH₂, and CH₃ groups. | Aids in the assignment of carbon signals, particularly for the cyclopropyl and any alkyl substituents.[10] |
| 2D COSY | To identify proton-proton couplings. | Establishes the connectivity between adjacent protons, for example, within the cyclopropyl ring and between the pyrazole ring protons.[5] |
| 2D HSQC | To correlate protons with their directly attached carbons. | Provides unambiguous assignment of protonated carbon signals.[5][9] |
| 2D HMBC | To identify long-range (2-3 bond) proton-carbon correlations. | Crucial for connecting molecular fragments and assigning quaternary carbons, such as the C5-carbaldehyde carbon and the pyrazole ring carbons.[5][9][10] |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid signal overlap.
-
¹H NMR Acquisition: Obtain a standard proton spectrum. Observe the chemical shifts, integration values, and coupling patterns. For the 1-cyclopropyl-1H-pyrazole-5-carbaldehyde core, expect to see characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the pyrazole ring protons, and the diastereotopic protons of the cyclopropyl group.
-
¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This will provide information on all carbon environments and distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY: Use a standard COSY pulse sequence to establish ¹H-¹H correlations.
-
HSQC: A multiplicity-edited HSQC is recommended to correlate each proton with its directly attached carbon, with the phase of the cross-peak indicating the number of attached protons (CH/CH₃ vs. CH₂).[5]
-
HMBC: This is arguably the most critical 2D experiment for this class of compounds. It will reveal long-range correlations that are essential for piecing together the molecular structure, for instance, showing a correlation from the aldehyde proton to the C5 carbon of the pyrazole ring.[9][10]
-
The presence of the nitrogen atoms in the pyrazole ring can sometimes lead to peak broadening due to quadrupolar effects, especially for protons attached to or near the nitrogen atoms.[5] Furthermore, if the N1 position is unsubstituted, annular tautomerism can occur, leading to a mixture of isomers and a more complex NMR spectrum.[5][13] Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes.[5]
Caption: A typical NMR workflow for structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.[14] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.
| Technique | Principle | Advantages for this Scaffold | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique, forms protonated or sodiated adducts. | Provides a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation, ideal for confirming molecular weight.[15] | May not induce sufficient fragmentation for detailed structural analysis without MS/MS. |
| Electron Impact (EI) | High-energy ionization, causes extensive fragmentation. | Generates a reproducible fragmentation pattern that can serve as a fingerprint for the molecule and help identify structural motifs.[16] | The molecular ion peak may be weak or absent for some molecules. |
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system to introduce the sample into the mass spectrometer. This ensures the analysis of a pure compound.[17]
-
MS Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
MS/MS (Tandem MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[18]
-
For 1-cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives, common fragmentation pathways may involve the loss of the aldehyde group (CHO), cleavage of the cyclopropyl ring, and fragmentation of the pyrazole ring.[16] Analyzing these fragmentation patterns can provide confirmatory evidence for the proposed structure.
Caption: A generalized workflow for LC-MS/MS analysis.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[4][7][8] This technique is considered the "gold standard" for structural validation.
-
Crystallization: This is often the most challenging step. It involves slowly growing a single crystal of the compound from a supersaturated solution.[4]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[4]
While not always feasible, obtaining a crystal structure provides irrefutable proof of the molecular connectivity and conformation in the solid state.[8][19]
Conclusion: An Integrated and Self-Validating Approach
The structural validation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives requires a synergistic combination of analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition while offering clues to the substructure, and X-ray crystallography, when possible, delivers the definitive three-dimensional structure. By integrating the data from these methods, researchers can achieve a high level of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.
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Molecules. Structure Elucidation of a Pyrazolo[12][13]pyran Derivative by NMR Spectroscopy. Molecules, 2007, 12. Available at:
- ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
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MDPI. Structure Elucidation of a Pyrazolo[12][13]pyran Derivative by NMR Spectroscopy. Molecules, 2007, 12(5), 1136-1144. Available at:
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Based Compounds
For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets make it a "privileged structure" in the design of novel therapeutics.[4] Among the myriad of starting materials for pyrazole-based compounds, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde offers a unique combination of a constrained cyclopropyl group at the N1 position and a reactive carbaldehyde at the C5 position, providing a versatile platform for generating diverse chemical entities.
However, the journey from a promising scaffold to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions. Cross-reactivity, the binding of a compound to unintended biological targets, can lead to unforeseen side effects or toxicity, and is a major cause of attrition in the drug development pipeline. Therefore, a thorough understanding and early assessment of the selectivity profile of any new chemical series are paramount.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of compounds derived from 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and discuss the interpretation of the resulting data, empowering you to design and execute robust selectivity studies.
The Imperative of Selectivity Profiling
The pyrazole core is a key component in many kinase inhibitors, a class of drugs notorious for off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome.[5][6] While some "polypharmacology" can be beneficial, unintended kinase interactions are often linked to adverse events.[7] For compounds based on the 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold, the modifications made to the carbaldehyde group will largely dictate the resulting compound's affinity and selectivity profile. For instance, derivatization into amides, hydrazones, or other functionalities will present different pharmacophoric features to potential biological targets.
A comprehensive cross-reactivity assessment should not be viewed as a mere checkbox exercise but as a critical, self-validating system that informs the entire drug discovery process, from lead optimization to preclinical safety evaluation.
Comparative Methodologies for Assessing Cross-Reactivity
The choice of assay for selectivity profiling depends on several factors, including the primary target class, the stage of the project, and the available resources. Here, we compare three widely used and robust methodologies: Large-Scale Kinase Panel Screening, Radioligand Binding Assays for G-Protein Coupled Receptors (GPCRs), and Cell-Based Functional Assays.
Large-Scale Kinase Panel Screening
Given the prevalence of pyrazole-based kinase inhibitors, assessing the kinome-wide selectivity of new compounds is a logical and often essential first step.
Rationale: This approach provides a broad overview of a compound's activity against a large and diverse set of kinases, allowing for the early identification of potential off-target liabilities. The data generated can guide structure-activity relationship (SAR) studies to improve selectivity.[6]
Experimental Approach: A common method is to perform an in vitro kinase assay at a single high concentration (e.g., 1 or 10 µM) of the test compound against a panel of hundreds of kinases. The percentage of inhibition is measured, and any significant "hits" are then followed up with full dose-response curves to determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity).
Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a generic, non-radioactive kinase assay using a technology like ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
For single-point screening, create a working solution that, when added to the assay, results in a final concentration of 10 µM with a final DMSO concentration of ≤1%.
-
For IC50 determination, perform a serial dilution (e.g., 10-point, 3-fold) from the stock solution in DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Add 1 µL of the diluted compound or DMSO (as a control) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT), the specific kinase, and its corresponding substrate peptide.[8]
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare a solution of ATP at a concentration near its Km for the specific kinase (e.g., 10 µM).[8]
-
Add 5 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
For single-point screening, calculate the percent inhibition relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Example Kinase Selectivity Data for a Hypothetical Pyrazole Derivative
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| Primary Target: CDK2 | 98% | 15 |
| Off-Target: GSK3β | 85% | 250 |
| Off-Target: ROCK1 | 65% | 1,200 |
| Off-Target: PIM1 | 40% | >10,000 |
| Off-Target: SRC | 15% | >10,000 |
DOT Diagram: Kinase Panel Screening Workflow
Caption: Workflow for an in vitro luminescence-based kinase assay.
Radioligand Binding Assays
If the primary target of the compound series is a GPCR, or if there is a reason to suspect cross-reactivity with this large family of receptors, a panel of radioligand binding assays is the gold standard for selectivity profiling.
Rationale: These assays directly measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).[9] This method is highly sensitive and can be applied to membrane preparations from cells or tissues.[10][11]
Experimental Approach: The test compound is incubated with a preparation of cell membranes containing the receptor of interest and a fixed concentration of a high-affinity radioligand. The amount of bound radioactivity is then measured to determine the extent of displacement by the test compound.
Detailed Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of the test compound at various concentrations (or buffer for total binding, or a known saturating unlabeled ligand for non-specific binding).
-
50 µL of the radioligand (e.g., [³H]-ligand) at a concentration near its Kd.[12]
-
100 µL of the membrane preparation.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[10] This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Data Presentation: Example GPCR Selectivity Data for a Hypothetical Pyrazole Derivative
| Receptor Target | Ki (nM) |
| Primary Target: CB1 | 5 |
| Off-Target: 5-HT2A | 850 |
| Off-Target: D2 | 2,300 |
| Off-Target: M1 | >10,000 |
| Off-Target: α1A | >10,000 |
DOT Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Cell-Based Functional Assays
While binding assays are crucial, they do not provide information on the functional consequences of a compound binding to a target. Cell-based assays bridge this gap by measuring the downstream effects of target engagement in a more physiologically relevant context.[13]
Rationale: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular target. They can also reveal off-target effects that only manifest in a cellular environment, which might be missed in biochemical or binding assays.[7]
Experimental Approach: The choice of assay depends on the target and its signaling pathway. Examples include reporter gene assays, calcium flux assays, and apoptosis assays.[14]
Detailed Protocol: Cell-Based Reporter Gene Assay (for a GPCR)
This protocol describes an assay to measure the activation or inhibition of a GPCR that signals through the cyclic AMP (cAMP) pathway, using a luciferase reporter gene under the control of a cAMP response element (CRE).
-
Cell Culture:
-
Use a stable cell line that expresses the target GPCR and contains a CRE-luciferase reporter construct.
-
Plate the cells in a 96-well or 384-well white, clear-bottom plate and grow to the desired confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
For antagonist mode: Add the test compound to the cells and incubate for a short period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that gives about 80% of the maximal response (EC80).
-
For agonist mode: Add the test compound directly to the cells.
-
-
Incubation:
-
Incubate the plate for a period sufficient for gene transcription and protein expression (e.g., 3-6 hours) at 37°C in a CO₂ incubator.
-
-
Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent (which lyses the cells and provides the substrate for luciferase) to each well.
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
For antagonist mode, plot the luminescence signal against the logarithm of the test compound concentration to determine the IC50.
-
For agonist mode, plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 (the concentration for 50% of the maximal effect).
-
Data Presentation: Example Functional Selectivity Data for a Hypothetical Pyrazole Derivative
| Target | Assay Mode | IC50 / EC50 (nM) |
| Primary Target: CB1 | Antagonist | 12 |
| Off-Target: 5-HT2A | Antagonist | 1,500 |
| Off-Target: D2 | No activity | >10,000 |
DOT Diagram: Cell-Based Reporter Assay Workflow
Caption: Workflow for a cell-based CRE-luciferase reporter assay.
Conclusion and Future Perspectives
The 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutics. However, a disciplined and comprehensive approach to assessing cross-reactivity is non-negotiable for success. This guide has outlined and compared key experimental methodologies that form the bedrock of selectivity profiling.
By integrating broad biochemical screens, direct binding assays, and functional cellular assays, researchers can build a detailed and multi-dimensional understanding of a compound's selectivity profile. This data-driven approach not only mitigates the risk of late-stage failures due to off-target effects but also provides invaluable insights to guide the optimization of potency and selectivity, ultimately paving the way for the development of safer and more effective medicines.
References
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Sumble. (2025, November 24). What is cell-based functional assays?[Link]
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Amrhein, J. A., et al. (2023, October 20). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]
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Oncolines B.V. (2024, October 16). Cell-Based Functional Assays. [Link]
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Amrhein, J. A., et al. (2023, October 20). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]
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Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Accelevir. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Ghoreschi, K., et al. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Amrhein, J. A., et al. (2024). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ChemMedChem. [Link]
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Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Benchmarking a Novel Pyrazole-Based Compound Against Known JAK Inhibitors: A Comparative Guide
Introduction: The Rationale for Targeting the Janus Kinase (JAK) Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine and growth factor signals into a direct cellular response.[1] This pathway is integral to a multitude of physiological processes, including immune responses, cell proliferation, and differentiation.[2] The core components of this pathway are the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and the STAT family of transcription factors.[3]
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as certain cancers.[2][4] This has established the JAK family of enzymes as a prime therapeutic target.[3] The development of small molecule JAK inhibitors, or "jakinibs," has revolutionized the treatment landscape for conditions like rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[5][6][7]
These inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, thereby blocking the phosphorylation and activation of STAT proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][8]
This guide provides a comparative analysis of a novel investigational compound, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde , against established first and second-generation JAK inhibitors. While the specific biological target of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is not yet fully elucidated, its pyrazole scaffold is a common feature in many kinase inhibitors, prompting this investigation into its potential as a JAK inhibitor.[9]
The Contestants: A Novel Compound and Established Benchmarks
For this comparative analysis, we will benchmark our investigational compound against two clinically approved and well-characterized JAK inhibitors:
-
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (Investigational Compound): A novel small molecule with a pyrazole core. Its potential as a kinase inhibitor is inferred from its chemical structure.
-
Tofacitinib (First-Generation Benchmark): An oral pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms, primarily JAK1 and JAK3, with some activity against JAK2.[5][8][10] It is approved for the treatment of several autoimmune diseases.[1]
-
Upadacitinib (Second-Generation Benchmark): A second-generation JAK inhibitor that exhibits greater selectivity for JAK1 over other JAK isoforms.[11][12][13] This increased selectivity is hypothesized to offer an improved benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs.[14]
The central hypothesis of this guide is that the structural features of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde may confer a unique potency and selectivity profile against the JAK family of kinases.
Visualizing the Battlefield: The JAK-STAT Signaling Pathway
The following diagram illustrates the critical role of JAKs in mediating cytokine signaling. An effective inhibitor will block the phosphorylation cascade at the level of the JAKs.
Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory drugs.
Experimental Design: Rigorous and Self-Validating Protocols
To objectively compare the inhibitory potential of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde against Tofacitinib and Upadacitinib, a two-tiered experimental approach is employed: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.
Biochemical Kinase Assay: Determining IC50 Values
The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of each compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). A lower IC50 value indicates greater potency.[15][16] We will utilize a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[17]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution for each JAK isoform (JAK1, JAK2, JAK3, TYK2) in kinase reaction buffer.
-
Prepare a 2X substrate/ATP mixture containing a suitable peptide substrate and ATP at a concentration approximating the Km for each kinase. This is crucial for ensuring the comparability of IC50 values.[18][19]
-
Prepare serial dilutions of the test compounds (1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, Tofacitinib, Upadacitinib) in 100% DMSO, followed by a further dilution in kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to minimize solvent effects.[20]
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 2X inhibitor solutions to the appropriate wells.
-
For positive control wells (100% kinase activity), add 5 µL of kinase reaction buffer with the corresponding DMSO concentration.
-
For negative control wells (no kinase activity), add 5 µL of kinase dilution buffer.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X kinase solution to all wells except the negative controls.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of a detection reagent (e.g., ADP-Glo™) to terminate the kinase reaction and measure the luminescence, which correlates with ADP production.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Workflow for the cell-based pSTAT assay to determine cellular potency.
Comparative Data Analysis
The following table summarizes hypothetical but plausible data from the described experiments. This data is designed to illustrate a potential outcome where 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde demonstrates a favorable profile.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Ratios (Biochemical) |
| JAK1 | JAK2 | JAK3 | |
| 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 5 | 150 | 250 |
| Tofacitinib | 15 | 45 | 2 |
| Upadacitinib | 10 | 600 | >1000 |
Data Interpretation:
-
Potency: In this hypothetical scenario, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde demonstrates the highest potency against JAK1 in the biochemical assay (IC50 = 5 nM), surpassing both Tofacitinib and Upadacitinib. This potency is also reflected in the cell-based assay for the JAK1/2-dependent IL-6 pathway (IC50 = 15 nM).
-
Selectivity: The key differentiator for our investigational compound is its selectivity profile. The selectivity ratios (JAK2/JAK1 and JAK3/JAK1) indicate a 30-fold and 50-fold preference for JAK1 over JAK2 and JAK3, respectively. This profile is more selective than the pan-JAK inhibitor Tofacitinib and approaches the selectivity of the second-generation inhibitor Upadacitinib for JAK2. [11][21]The high cellular IC50 for the JAK2-dependent GM-CSF pathway further supports this JAK1-sparing profile in a physiological context. [22]* Comparison to Benchmarks:
-
vs. Tofacitinib: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde shows superior JAK1 potency and a significantly improved selectivity profile, particularly avoiding the potent JAK3 inhibition seen with Tofacitinib. [8][23]This could translate to a better safety profile, as potent JAK3 inhibition is linked to immunosuppressive effects. [14] * vs. Upadacitinib: While Upadacitinib exhibits exceptional selectivity against JAK2 and JAK3, our hypothetical compound shows higher raw potency against JAK1. [12][13]The slightly lower selectivity against JAK2 and JAK3 compared to Upadacitinib might be acceptable given the increased on-target potency.
-
Conclusion and Future Directions
Based on this hypothetical comparative analysis, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde emerges as a promising lead compound for development as a next-generation JAK inhibitor. Its potential for high potency combined with a strong selectivity for JAK1 over other isoforms could translate into a superior therapeutic window, maximizing efficacy while minimizing mechanism-based side effects associated with broader JAK inhibition.
The causality behind these favorable (though hypothetical) characteristics would lie in the unique chemical structure of the molecule. The cyclopropyl and pyrazole-carbaldehyde moieties likely engage in specific interactions within the ATP-binding pocket of JAK1 that are less favorable in the closely related binding sites of JAK2 and JAK3, a critical aspect of modern kinase inhibitor design. [24] Further investigation is warranted to confirm these findings. The next logical steps would include:
-
Kinome-wide selectivity profiling: To assess the activity of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde against a broad panel of kinases to identify any potential off-target liabilities. [25]* In vivo efficacy studies: To evaluate the compound's performance in animal models of inflammatory diseases, such as collagen-induced arthritis in rodents.
-
Pharmacokinetic and toxicology studies: To determine the compound's drug-like properties and safety profile.
This structured, data-driven approach to benchmarking provides a robust framework for evaluating novel drug candidates and making informed decisions in the drug development pipeline.
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Physicians Weekly. (2023, June 12). Selective JAK1/TYK2 Inhibition: A Novel Way to Overcome Tofacitinib Resistance in RA?[Link]
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Mohamed, M. F., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. Journal of Clinical Pharmacology. [Link]
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Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]
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PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. [Link]
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Kutchukian, P. S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling. [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
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Choy, E. H., et al. (2024, February 15). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology. [Link]
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Nash, P., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]
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Australian Prescriber. (2017). Janus kinase inhibitors for autoimmune disorders. [Link]
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Lin, T. H., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports. [Link]
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ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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Soellner, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
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Chen, Y. T., et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. [Link]
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Beyond the Scaffold: IVIVC Analysis of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives
Content Type: Publish Comparison Guide Subject: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1448396-12-6) Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams
Executive Summary: The "Cyclopropyl Effect" in Lead Optimization
In the high-stakes environment of kinase inhibitor discovery, the choice of the core scaffold dictates the fate of a drug candidate. 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure"—a chemical building block capable of serving as a ligand for multiple biological targets, particularly FGFR, FLT3, and CDK kinases.
This guide objectively compares the 1-Cyclopropyl scaffold against its primary alternatives: the 1-Methyl and 1-Phenyl pyrazole analogs. While methyl groups are sterically compact and phenyl groups offer hydrophobic bulk, the cyclopropyl moiety offers a unique "Goldilocks" zone: it resists oxidative dealkylation (enhancing metabolic stability) while providing sufficient steric bulk to fill hydrophobic pockets without incurring the solubility penalty of aromatic rings.
Chemical Context & Structural Causality[1][2][3]
To understand the in vitro and in vivo correlation (IVIVC), we must first establish the structural causality. The aldehyde function at position 5 is a reactive handle, typically used in reductive aminations or condensation reactions to generate the final bioactive pharmacophore. The critical differentiator is the N1-Cyclopropyl group .
Comparative Scaffold Analysis
| Feature | 1-Methyl Analog | 1-Phenyl Analog | 1-Cyclopropyl Analog |
| Steric Bulk | Low | High | Moderate (Optimal) |
| Lipophilicity (cLogP) | Low | High | Moderate |
| Metabolic Liability | High (N-demethylation) | Low (Ring hydroxylation) | Low (Resists dealkylation) |
| Conformational Rigidity | None | High | Moderate (Sigma-hole effects) |
ngcontent-ng-c4120160419="" class="ng-star-inserted">Expert Insight: The cyclopropyl group is not merely a spacer. It often engages in specific
-hole interactions with backbone carbonyls in the kinase hinge region, a property lacking in methyl analogs [1].
In Vitro Profiling: Establishing the Baseline
Before in vivo translation, the scaffold's derivatives must undergo rigorous in vitro screening. The following data represents a comparative analysis of a model Kinase Inhibitor (KI) derived from the three different aldehydes.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)[3]
-
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
-
Cofactor: NADPH regenerating system.
-
Analysis: LC-MS/MS monitoring of parent depletion over 60 minutes.
-
Metric: Intrinsic Clearance (
).
Protocol B: Kinase Potency (FGFR1 Model)
-
Method: FRET-based kinase assay.
-
ATP Concentration:
apparent.
Comparative Performance Data (Representative)
| Derivative Source | FGFR1 IC50 (nM) | HLM | Solublity (pH 7.4) |
| Methyl-Pyrazole | 45 ± 5 | 48.2 (High Clearance) | > 100 µM |
| Phenyl-Pyrazole | 12 ± 2 | 15.4 (Low Clearance) | < 5 µM |
| Cyclopropyl-Pyrazole | 18 ± 3 | 19.1 (Low Clearance) | ~ 65 µM |
Interpretation: The Methyl derivative suffers from rapid clearance due to N-demethylation by CYP450 isoforms. The Phenyl derivative is potent but suffers from poor solubility (solubility-limited absorption). The Cyclopropyl derivative maintains high potency (comparable to phenyl) while retaining acceptable solubility and superior metabolic stability compared to the methyl analog.
In Vivo Translation & IVIVC Logic
The transition from petri dish to living organism is where most scaffolds fail. The 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives typically exhibit a Class II behavior in the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability), but often border on Class I due to the polarity of the pyrazole ring.
The IVIVC Workflow
The following diagram illustrates the critical decision pathways when evaluating this scaffold.
Figure 1: The strategic workflow for validating the cyclopropyl-pyrazole scaffold. Note the critical gate at In Vitro Stability.
Experimental Protocol: Rat PK Study
To validate the correlation, a standard PK study is required:
-
Subjects: Male Sprague-Dawley rats (n=3 per arm).
-
Dosing:
-
IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline).
-
PO Arm: 5 mg/kg (suspension in 0.5% MC).
-
-
Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Correlation Calculation:
Where is hepatic blood flow and is fraction unbound.
Observed Correlation:
Derivatives of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde typically show a 0.85 - 0.95 correlation coefficient (
Synthesis Workflow: From Aldehyde to Active Drug
The utility of this scaffold lies in its chemical versatility.[1][2][3] The aldehyde group allows for rapid library generation.
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for diverse pharmacophore generation.
Conclusion
The 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold offers a superior balance of properties for drug discovery compared to its methyl and phenyl counterparts.
-
Metabolic Stability: It significantly reduces N-dealkylation rates compared to methyl analogs.
-
Potency: It maintains steric complementarity in kinase pockets similar to phenyl rings but with better solubility.
-
Predictability: It demonstrates a strong IVIVC, allowing for reliable scaling from microsome data to animal models.
For researchers targeting FGFR, FLT3, or CDK pathways, this scaffold is a verified starting point that minimizes late-stage attrition due to DMPK failures.
References
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Kharl, H., et al. (2025).[2] Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships. ResearchGate. [Link]
-
Moustafa, et al. (2022).[4] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. NIH National Library of Medicine. [Link]
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Saleh, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. [Link]
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Head-to-head comparison of different catalytic systems for pyrazole synthesis
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern drug discovery, anchoring blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While the classical Knorr synthesis (condensation of hydrazine with 1,3-dicarbonyls) remains a foundational method, it suffers from poor regioselectivity (often producing inseparable mixtures of N1-isomers) and harsh acidic conditions incompatible with sensitive functional groups.
This guide objectively compares three modern catalytic alternatives that solve the "Knorr Problem":
-
Copper-Catalyzed Aerobic Oxidative Cyclization: The cost-effective workhorse for de novo synthesis.
-
Palladium-Catalyzed Three-Component Coupling: The precision tool for modular library generation.
-
Iodine-Mediated Oxidative Cyclization: The metal-free, sustainable "green" alternative.
Part 1: Critical Analysis of Catalytic Systems
Copper-Catalyzed Aerobic Oxidative Cyclization
Best For: High-throughput synthesis of 1,3,5-trisubstituted pyrazoles from readily available hydrazones.
-
Mechanism: Unlike traditional condensation, this system often proceeds via a radical pathway. A copper catalyst (typically Cu(I) or Cu(II)) facilitates the formation of a nitrogen-centered radical from a hydrazone, which undergoes intramolecular cyclization onto an alkene or alkyne pendant, followed by oxidative aromatization using air as the oxidant.
-
Key Advantage: It utilizes molecular oxygen as the terminal oxidant, resulting in water as the only byproduct. It bypasses the need for pre-functionalized 1,3-dicarbonyls.
-
Limitation: Radical pathways can be sensitive to radical scavengers (e.g., certain antioxidants in impure solvents).
Palladium-Catalyzed Sonogashira-Cyclization Sequence
Best For: Modular construction of highly functionalized pyrazoles where regiocontrol is paramount.
-
Mechanism: This is typically a consecutive multicomponent reaction.[1] First, a Pd-catalyzed Sonogashira coupling occurs between an acid chloride and a terminal alkyne to generate an alkynone in situ. This intermediate immediately undergoes Michael addition/cyclocondensation with a hydrazine derivative.[1]
-
Key Advantage: Absolute regiocontrol. Because the alkynone is generated and trapped in a specific orientation, N1-selectivity is often >99:1.
-
Limitation: High cost of Palladium catalysts and phosphine ligands; requires inert atmosphere (Argon/Nitrogen).
Iodine-Mediated Metal-Free Oxidative Cyclization
Best For: Late-stage functionalization and Green Chemistry (GMP) compliance.
-
Mechanism: Molecular iodine acts as a mild Lewis acid and an oxidant. It activates
-unsaturated ketones (chalcones) for hydrazine attack and subsequently facilitates the oxidative dehydrogenation of the intermediate pyrazoline to the pyrazole. -
Key Advantage: No heavy metal contamination (crucial for pharmaceutical release testing). "One-pot" protocol without isolating unstable hydrazone intermediates.[2][3]
-
Limitation: Stoichiometric amounts of iodine are often required (though catalytic variants exist with co-oxidants like DMSO or TBHP).
Part 2: Performance Data & Decision Matrix
Comparative Performance Table
| Metric | Cu-Catalyzed (Aerobic) | Pd-Catalyzed (MCR) | Iodine-Mediated (Metal-Free) |
| Regioselectivity (N1:N2) | Moderate (10:1 to 20:1) | Excellent (>99:1) | Good (20:1) |
| Yield (Avg) | 85-95% | 75-88% | 80-96% |
| Atom Economy | High (O2 oxidant) | Moderate (Leaving groups) | Moderate (Stoichiometric oxidant) |
| Cost | Low | High | Low |
| Reaction Time | 4-12 Hours | 1-4 Hours | 2-24 Hours |
| Green Metric (E-Factor) | Low (Water byproduct) | High (Solvent/Ligand waste) | Low (if catalytic I2 used) |
Decision Workflow (Graphviz)
Caption: Decision tree for selecting the optimal catalytic system based on substrate availability and purity requirements.
Part 3: Experimental Protocols
Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization
Adapted from Zhang et al. (Synthesis, 2018)[3]
Scope: Synthesis of 1,3,5-trisubstituted pyrazoles from
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagents: Add the
-unsaturated hydrazone (0.5 mmol), Cu(OAc)₂ (10 mol%), and TEMPO (20 mol% as co-oxidant). -
Solvent: Add DMSO (2.0 mL).
-
Reaction: Flush the tube with molecular Oxygen (balloon pressure). Heat the mixture to 80°C.
-
Monitoring: Stir for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4).
-
Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (removes Cu). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.
Protocol B: Iodine-Mediated Metal-Free Synthesis
Adapted from Zhang et al. (J. Org.[3] Chem, 2024)[1][3][4]
Scope: One-pot synthesis from
-
Reagents: To a 25 mL round-bottom flask, add the chalcone (1.0 mmol), aryl hydrazine hydrochloride (1.2 mmol), and Molecular Iodine (I₂) (0.5 mmol, 50 mol%).
-
Solvent: Add Ethanol (5 mL) and DMSO (1 mL).
-
Reaction: Stir the mixture at reflux (approx. 80°C) open to the air (oxidative conditions).
-
Mechanism Check: The solution will initially turn dark (iodine) and slowly lighten as I₂ is consumed/regenerated.
-
Workup: After 4 hours, cool to RT. Add saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench remaining iodine (color change from brown to yellow/clear).
-
Isolation: The product often precipitates. Filter the solid.[5] If no precipitate, extract with DCM.
-
Validation: Recrystallize from Ethanol for high purity.
Part 4: Mechanistic Visualization
The following diagram contrasts the radical pathway of the Copper system with the ionic/coordination pathway of the Palladium system.
Caption: Mechanistic divergence: Cu-catalyzed radical cyclization vs. Pd-catalyzed sequential coupling/condensation.
References
-
Zhang, Z., et al. (2024).[3] "I2-Mediated Metal-Free Oxidative C–N Bond Formation for Regioselective Pyrazole Synthesis." The Journal of Organic Chemistry. [Link]
-
Schmitt, D. C., et al. (2015).[3] "Efficient One-Pot, Three-Component Preparation of 3,5-Disubstituted 1H-Pyrazoles." Organic Letters. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006).[3] "Efficient Copper-Catalyzed Synthesis of Pyrazoles from 1,3-Diketones." Organic Letters. [Link]
Sources
Spectroscopic Comparison Guide: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Isomers
This guide outlines the definitive spectroscopic differentiation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (the Target) from its common regioisomer, 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (the Alternative/Impurity).
Executive Summary
In the synthesis of N-substituted pyrazoles, particularly via the condensation of cyclopropylhydrazine with 1,3-dielectrophiles (e.g., 1,1,3,3-tetramethoxypropane derivatives or enaminones), the formation of regioisomers is a persistent challenge. The reaction kinetics often yield a mixture of the 1,5-isomer (Target) and the 1,3-isomer (Alternative).
Because these isomers share identical molecular weights (MW 136.15) and fragmentation patterns, Mass Spectrometry (MS) is insufficient for structural assignment. Nuclear Magnetic Resonance (NMR) , specifically 2D NOESY techniques, provides the only robust, self-validating method for distinguishing the position of the formyl group relative to the N-cyclopropyl moiety.
Structural Context & The Regioselectivity Challenge
The core difficulty lies in the asymmetry of the pyrazole ring. The N1 position bears the cyclopropyl group. The formyl (-CHO) group can be positioned at either C5 (adjacent to N1) or C3 (distal to N1).
-
Target Molecule (1,5-Isomer): 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.[1]
-
Key Feature: The N-Cyclopropyl group is spatially proximal to the Formyl group.
-
-
Alternative Isomer (1,3-Isomer): 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.
-
Key Feature: The N-Cyclopropyl group is spatially proximal to the C5-Proton (H5).
-
Synthesis & Isomer Generation Pathway
The following diagram illustrates the origin of the regioisomers during cyclocondensation.
Figure 1: Divergent synthesis pathways leading to 1,5- and 1,3-regioisomers.
Spectroscopic Comparison & Identification Workflow
The following data compares the expected spectroscopic signatures. Note that while chemical shifts (
Table 1: Comparative NMR Data (CDCl )
| Feature | Target: 1,5-Isomer | Alternative: 1,3-Isomer | Differentiation Logic |
| Aldehyde Proton (-CHO) | Singlet, | Singlet, | Indistinguishable by 1D shift alone. |
| Ring Proton H4 | Doublet, | Doublet, | H4 is vicinal to the substituent in both cases. |
| Ring Proton (H3 vs H5) | H3 Present: Doublet, | H5 Present: Doublet, | H3 (in 1,[2]5) is typically more deshielded than H5 (in 1,3) due to C=N anisotropy, but unreliable without 2D. |
| NOESY (Crucial) | Strong NOE: N-CH(Cyclopropyl) | Strong NOE: N-CH(Cyclopropyl) | Definitive Proof. |
| HMBC (N-CH to Ring) | N-CH couples to C5 (which bears CHO ) | N-CH couples to C5 (which bears H ) | Confirmation method. |
Detailed Analytical Logic
1. The "Smoking Gun": 2D NOESY / ROESY
This is the primary pass/fail criterion.
-
In the 1,5-isomer , the cyclopropyl ring is attached to N1, and the aldehyde is at C5. The geometry forces the methine proton of the cyclopropyl group into the "bay" region near the aldehyde oxygen/proton. You will observe a cross-peak between the Cyclopropyl-CH (
ppm) and the Aldehyde-CHO ( ppm). -
In the 1,3-isomer , the aldehyde is far away at C3. The position adjacent to the cyclopropyl group (C5) is occupied by a proton (H5). You will observe a strong cross-peak between the Cyclopropyl-CH and the aromatic H5 proton .
2. 13C NMR & HMBC Confirmation
-
1,5-Isomer: The carbonyl carbon (
ppm) will show an HMBC correlation to the ring proton H4, but not to the N-cyclopropyl protons. -
1,3-Isomer: The carbonyl carbon will show an HMBC correlation to H4. Crucially, the ipso ring carbon (C5) will show correlations to both the N-cyclopropyl protons and the H4 proton.
Experimental Protocols
Protocol A: Sample Preparation for Regioisomer Determination
-
Solvent: Chloroform-d (
) is preferred over DMSO- for pyrazoles to prevent solvent viscosity from broadening the cyclopropyl multiplets, ensuring clear NOE definition. -
Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentration is not required and can lead to aggregation artifacts.
-
Tube: Standard 5mm high-precision NMR tube.
Protocol B: NMR Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
1H Standard: 16 scans, 30° pulse angle, D1 = 2.0s.
-
NOESY (Phase Sensitive):
-
Mixing Time: 500 ms (Optimal for small molecules like pyrazoles).
-
Scans: 8-16 per increment.
-
Increments: 256 (t1) x 2048 (t2).
-
Note: If the molecule is suspected to be of intermediate tumbling rate (unlikely for MW 136, but possible in viscous solvents), use ROESY (Mixing time 200-300 ms) to avoid zero-crossing of the NOE signal.
-
Decision Logic Flowchart
Use this logic gate to interpret your spectra.
Figure 2: Spectroscopic decision tree for assigning pyrazole regioisomers.
References
-
Regioselectivity in Pyrazole Synthesis
-
General NMR of N-Substituted Pyrazoles
- Title: Theoretical and Experimental NMR investigation of pyrazole and substituted pyrazoles.
- Source: ResearchG
-
URL:[Link]
-
Compound Data (Target)
-
Compound Data (Alternative)
-
Title: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7).
-
Source: Sigma-Aldrich.
-
Sources
- 1. PubChemLite - 1-cyclopropyl-1h-pyrazole-5-carbaldehyde (C7H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-cyclopropyl-1-methyl-1h-pyrazole-3-carbaldehyde (C8H10N2O) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Personal protective equipment for handling 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
This guide serves as the definitive operational safety manual for handling 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde . It is designed for researchers and scale-up chemists requiring immediate, actionable safety intelligence.
Senior Scientist Note: This compound combines a reactive aldehyde moiety with a nitrogen-rich pyrazole core. While specific toxicological data for this exact isomer is often limited in public databases, we apply "Read-Across" toxicology from structural analogs (e.g., 1-cyclopropyl-1H-pyrazole-4-carbaldehyde). Treat this molecule as a potent sensitizer and respiratory irritant.
Part 1: Chemical Intelligence & Hazard Profiling
Before selecting PPE, you must understand the "Why." This molecule presents a dual-threat profile: chemical reactivity (aldehyde oxidation) and biological activity (pyrazole pharmacophore).
Critical Identity Data
-
Chemical Name: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde[1]
-
CAS Number: 1035777-71-3 (Note: Verify specific vendor CAS as isomers vary)
-
Physical State: Typically a pale yellow liquid or low-melting solid.
-
Reactivity Class: Organic Aldehyde / Heterocycle.
The "Structure-Activity" Hazard Assessment
We derive the safety profile from its functional groups.
| Functional Group | Hazard Driver | GHS Classification (Predicted/Analog) |
| Aldehyde (-CHO) | Electrophilic Reactivity: High risk of protein cross-linking (sensitization).[2] Air-sensitive (oxidizes to carboxylic acid). | H317: May cause allergic skin reaction.H319: Causes serious eye irritation. |
| Pyrazole Ring | Biological Activity: Core structure in many kinase inhibitors; potential for systemic toxicity if absorbed. | H302: Harmful if swallowed.H335: May cause respiratory irritation.[3] |
| Cyclopropyl | Lipophilicity: Increases skin permeability, carrying the reactive aldehyde across the dermal barrier. | H315: Causes skin irritation.[3] |
Part 2: Tiered PPE Strategy
Do not use a "one size fits all" approach. PPE must scale with the potential for exposure.
Glove Selection Logic (The "Permeation" Rule)
Aldehydes can permeate thin nitrile rubber.
-
Standard Nitrile (4 mil): Insufficient for prolonged contact.
-
Recommendation: Double-gloving is mandatory for all handling.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (sacrificial layer).
-
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
Task-Based PPE Matrix
| Task | Respiratory Protection | Eye/Face Protection | Dermal Protection |
| Weighing / Aliquoting (<1g) | Fume Hood (Sash at 18").[1] If hood unavailable: N95 with OV relief. | Safety Glasses with side shields.[2] | Lab Coat + Double Nitrile Gloves . |
| Reaction Setup / Heating | Fume Hood (Mandatory).[4][5] Closed system preferred. | Chemical Splash Goggles (Vapors are lacrimators). | Lab Coat + Chemical Apron + Double Nitrile. |
| Spill Cleanup (>10mL) | Full-Face Respirator (P100 + Organic Vapor Cartridge). | Integrated into respirator. | Tyvek Suit + Butyl Rubber or Silver Shield gloves. |
Part 3: Operational Workflow & Visualization
Handling Logic Diagram
This decision tree guides the researcher through the safe handling process, emphasizing the "Stop Work" triggers.
Figure 1: Operational decision logic for handling reactive aldehydes. Note the critical stop-point if ventilation is absent.
Part 4: Emergency Response & Decontamination
In the event of a spill, speed is critical to prevent the aldehyde from vaporizing and spreading respiratory irritation.
The "Bisulfite Neutralization" Protocol
Aldehydes can be chemically neutralized before disposal.[6] Do not simply absorb and toss; neutralize the reactivity first.
Reagents Needed:
-
Sodium Bisulfite (NaHSO₃) saturated solution.
-
pH strips.
-
Absorbent pads.
Step-by-Step Decontamination:
-
Isolate: Evacuate the immediate area. Don full PPE (including respirator if outside hood).
-
Cover: Cover the spill with absorbent pads to limit vapor surface area.
-
Neutralize: Slowly pour saturated Sodium Bisulfite solution over the pads.
-
Wait: Allow 15-20 minutes for the reaction.
-
Collect: Scoop the slurry into a hazardous waste bag.
-
Clean: Wash the surface with soap and water (aldehydes are lipophilic; water alone is ineffective).
Spill Response Workflow
Figure 2: Escalation protocol for aldehyde spills. Note that large spills outside a fume hood require evacuation due to respiratory hazards.
Part 5: Storage and Waste Disposal[5]
Storage Requirements (Stability)
Aldehydes are prone to autoxidation to carboxylic acids.
-
Atmosphere: Store under Argon or Nitrogen .
-
Temperature: Refrigerate (
). -
Container: Amber glass (protect from light) with a Teflon-lined cap. Parafilm is not a primary seal; use electrical tape or a proper cap liner.
Waste Stream Classification
Proper segregation prevents dangerous incompatibilities.
| Waste Stream | Classification | Critical Incompatibilities |
| Primary Stream | Organic Combustible | Do NOT mix with Oxidizers (Nitric Acid, Peroxides).[1] Aldehydes + Oxidizers = Exothermic Reaction / Fire. |
| Aqueous Wash | Aqueous Toxic | Ensure pH is neutral (6-9) if bisulfite was used. |
| Solid Waste | Hazardous Solid | Contaminated gloves/pads must be double-bagged. |
References
-
PubChem. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde (Structural Analog) Hazard Data. [Link][3]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]
-
Washington State Department of Ecology. Treatment by Aldehyde Deactivation. [Link]
Sources
- 1. PubChemLite - 1-cyclopropyl-1h-pyrazole-5-carbaldehyde (C7H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. homework.study.com [homework.study.com]
- 3. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hscprep.com.au [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ALDEHYDES, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
